5-OxoETE-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D |
InChI Key |
MEASLHGILYBXFO-BWRCDNCFSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Synonyms |
5-KETE-d7 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 5-OxoETE-d7 in Advancing Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their roles in health and disease. 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator derived from arachidonic acid, has garnered significant attention for its involvement in allergic diseases, inflammation, and cancer.[1][2] Its quantification in biological matrices presents a significant analytical challenge due to its low endogenous concentrations and complex sample matrix. This technical guide provides an in-depth overview of the function of 5-OxoETE and the critical role of its deuterated analog, 5-OxoETE-d7, as an internal standard in mass spectrometry-based lipidomics for reliable quantification.
The Biological Significance of 5-OxoETE
5-OxoETE is a powerful chemoattractant for a variety of inflammatory cells, with a particularly high potency for eosinophils.[2][3] It is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase (5-LO) pathway, through the action of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] The biological effects of 5-OxoETE are mediated through its specific G protein-coupled receptor, the OXE receptor (OXER1).
Activation of the OXE receptor by 5-OxoETE initiates a cascade of intracellular signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and phospholipase C (PLC)/protein kinase C (PKC) pathways. These signaling cascades ultimately lead to various cellular responses, such as chemotaxis, degranulation, and the production of other inflammatory mediators.
The Function of this compound in Quantitative Lipidomics
Given the low physiological concentrations of 5-OxoETE, its accurate measurement requires highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the analytical process, from sample collection and preparation to instrumental analysis, is prone to variability that can significantly impact the accuracy and precision of quantification.
This is where deuterated internal standards, such as this compound, play an indispensable role. This compound is a synthetic analog of 5-OxoETE in which seven hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling renders it chemically identical to the endogenous analyte but with a distinct, higher mass.
The core function of this compound in lipidomics is to serve as an internal standard for quantitative analysis. By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it experiences the same processing and analytical variations as the endogenous 5-OxoETE. These variations include:
-
Extraction efficiency: Losses during sample extraction and purification steps.
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting compounds from the biological matrix.
-
Instrumental variability: Fluctuations in injection volume and detector response.
By measuring the ratio of the signal intensity of the endogenous 5-OxoETE to that of the known amount of this compound, these variations can be normalized, leading to a highly accurate and precise quantification of the target analyte.
Quantitative Data for 5-OxoETE Analysis using this compound
The following tables summarize key quantitative parameters for the analysis of 5-OxoETE using its deuterated internal standard in LC-MS/MS.
Table 1: Mass Spectrometric Parameters for 5-OxoETE and 5-OxoETE-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 317 | 203 | 18 |
| 5-OxoETE-d4 | 321 | 207 | 18 |
Note: The tetradeuterated analog (d4) is commonly cited in literature for this specific transition.
Table 2: Example Calibration Curve Parameters for Absolute Quantification
| Concentration (ng) | Response Ratio (5-OxoETE / 5-OxoETE-d4) |
| 0.0 | 0.000 |
| 0.05 | 0.028 |
| 0.1 | 0.059 |
| 0.2 | 0.115 |
| 0.5 | 0.290 |
| 1.0 | 0.579 |
| 2.5 | 1.450 |
| 5.0 | 2.900 |
| 10.0 | 5.800 |
This table represents a typical linear standard curve for the absolute quantification of 5-OxoETE.
Experimental Protocols
Protocol 1: Extraction of 5-OxoETE from Bronchoalveolar Lavage (BAL) Fluid
This protocol is adapted from methodologies used for the analysis of eicosanoids in biological fluids.
Materials:
-
BAL fluid sample
-
5-OxoETE-d4 internal standard solution (e.g., 1 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of BAL fluid, add a known amount of 5-OxoETE-d4 internal standard (e.g., 1 ng).
-
Add 2 mL of MTBE.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 20 seconds and then allow the phases to separate for 10 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50, v/v).
Protocol 2: LC-MS/MS Analysis of 5-OxoETE
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-OxoETE: 317 -> 203
-
5-OxoETE-d4: 321 -> 207
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
Visualizations
Signaling Pathway of 5-OxoETE
Caption: 5-OxoETE signaling through the OXE receptor.
Experimental Workflow for 5-OxoETE Quantification
Caption: Workflow for 5-OxoETE quantitative analysis.
Conclusion
5-OxoETE is a critical lipid mediator in inflammatory and allergic responses, making its accurate quantification essential for both basic research and clinical applications. The use of a deuterated internal standard, this compound, is the gold standard for achieving reliable and reproducible results in mass spectrometry-based lipidomics. By compensating for analytical variability, this compound enables researchers to confidently measure the levels of this potent bioactive lipid, thereby advancing our understanding of its role in pathophysiology and facilitating the development of novel therapeutic strategies.
References
An In-depth Technical Guide to 5-OxoETE-d7: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated eicosanoid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid (5-OxoETE-d7), including its chemical structure, properties, and its critical role as an internal standard in the quantitative analysis of its endogenous, non-deuterated counterpart, 5-OxoETE. This guide also delves into the biological significance of 5-OxoETE, detailing its signaling pathways and providing established experimental protocols for its extraction and quantification from biological matrices.
Chemical Structure and Properties of this compound
This compound is a deuterated analog of 5-OxoETE, a potent bioactive lipid mediator. The inclusion of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.[1][2][3]
Chemical Identity
| Property | Value |
| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid |
| Synonyms | 5-KETE-d7 |
| CAS Number | 1881277-29-7[1][4] |
| Molecular Formula | C₂₀H₂₃D₇O₃ |
| Molecular Weight | 325.5 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₇) |
| Formulation | A solution in ethanol |
Physicochemical Properties
| Property | Value |
| Solubility | DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 0.8 mg/ml |
| λmax | 279 nm |
| Storage | -80°C |
Biological Significance of 5-OxoETE
5-OxoETE is a potent, pro-inflammatory eicosanoid derived from the 5-lipoxygenase (5-LO) pathway metabolism of arachidonic acid. It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, and is implicated in the pathophysiology of allergic reactions, inflammation, and certain cancers. 5-OxoETE exerts its effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).
Signaling Pathways of 5-OxoETE via OXER1
The binding of 5-OxoETE to OXER1 initiates a cascade of intracellular signaling events, primarily through the activation of the Gαi/o protein. This leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and the activation of PKC isoforms.
-
Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and migration.
These signaling cascades culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells.
Experimental Protocols
The primary application of this compound is as an internal standard for the accurate quantification of endogenous 5-OxoETE in biological samples using mass spectrometry. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Extraction of 5-OxoETE from Biological Samples
The extraction method should be chosen based on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
3.1.1. Liquid-Liquid Extraction (LLE) from Bronchoalveolar Lavage (BAL) Fluid
This protocol is adapted from a method for measuring 5-OxoETE in BAL fluid.
-
Sample Collection: Collect BAL fluid and immediately add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) to prevent ex vivo eicosanoid formation.
-
Internal Standard Spiking: To a 500 µL aliquot of the BAL fluid, add a known amount of this compound (e.g., 1 ng) in ethanol.
-
Extraction:
-
Add 4 volumes of methyl-t-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation:
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 5% ethanol in hexanes).
3.1.2. Solid-Phase Extraction (SPE) from Plasma or Serum
This is a general protocol for the extraction of eicosanoids from plasma or serum.
-
Sample Pre-treatment:
-
To 1 mL of plasma or serum, add an antioxidant (e.g., BHT to a final concentration of 0.005%) to prevent auto-oxidation.
-
Add a known amount of this compound.
-
Acidify the sample to pH 3.5 with 2M hydrochloric acid.
-
Let the sample sit at 4°C for 15 minutes.
-
Centrifuge to remove any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 20 mL of ethanol followed by 20 mL of deionized water.
-
-
Sample Loading:
-
Apply the pre-treated sample to the conditioned SPE cartridge at a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash with 10 mL of a water:ethanol (85:15, v/v) solution.
-
Wash with 10 mL of hexane.
-
-
Elution:
-
Elute the eicosanoids with 10 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification of 5-OxoETE
This protocol outlines a general method for the quantification of 5-OxoETE using this compound as an internal standard by LC-MS/MS.
3.2.1. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.02% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.02% (v/v) formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. A representative gradient is as follows: 0-1 min (60% B), 2-12 min (80% B), 13-18 min (100% B), and 19-24 min (60% B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3.2.2. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-OxoETE: Monitor the transition of the precursor ion [M-H]⁻ at m/z 317 to a specific product ion, for example, m/z 203.
-
This compound: Monitor the transition of the precursor ion [M-H]⁻ at m/z 324 (or m/z 321 for a tetradeuterated standard) to a specific product ion, for example, m/z 207.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
3.2.3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 5-OxoETE to the peak area of this compound against the concentration of the 5-OxoETE standards.
-
Quantify the amount of 5-OxoETE in the biological samples by interpolating the peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers investigating the role of 5-OxoETE in health and disease. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring similar behavior during sample processing and analysis, which is crucial for accurate quantification. The detailed signaling pathways of 5-OxoETE highlight its importance as a mediator of inflammation and a potential therapeutic target. The experimental protocols provided in this guide offer a robust framework for the reliable measurement of 5-OxoETE in various biological matrices, enabling further elucidation of its physiological and pathological roles.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Deuterated 5-OxoETE: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance and application of deuterated 5-Oxo-eicosatetraenoic acid (5-OxoETE). Primarily, deuterated 5-OxoETE serves as a critical internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in biological samples. This guide will cover the biological context of 5-OxoETE, the utility of its deuterated analog in quantitative analysis, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to 5-OxoETE: A Potent Lipid Mediator
5-OxoETE is a metabolite of arachidonic acid, produced via the 5-lipoxygenase (5-LO) pathway.[1][2] It is a potent chemoattractant for eosinophils, neutrophils, basophils, and monocytes, playing a significant role in inflammatory and allergic responses.[2][3] Its involvement in conditions such as asthma, cancer, and cardiovascular disease is an active area of research.[2] Given its potent biological activities at low concentrations, highly sensitive and accurate methods are required for its quantification in biological matrices.
The Role of Deuterated 5-OxoETE in Quantitative Analysis
The primary biological significance of deuterated 5-OxoETE lies in its application as an internal standard in mass spectrometry-based quantitative assays. Stable isotope-labeled internal standards (SIL-IS), such as deuterated 5-OxoETE, are considered the gold standard in bioanalysis for several reasons:
-
Correction for Sample Loss: It mimics the analyte of interest during sample extraction and processing, allowing for accurate correction of any material loss.
-
Compensation for Matrix Effects: Co-elution with the endogenous analyte helps to normalize for ion suppression or enhancement in the mass spectrometer's ion source, a common issue in complex biological samples.
-
Improved Accuracy and Precision: By providing a reliable reference point, it significantly enhances the robustness and reproducibility of the quantitative method.
A commonly used form is a tetradeuterated analog, 5-oxo-[11,12,14,15-²H]ETE, which has been successfully used to develop highly sensitive assays for 5-OxoETE.
Quantitative Data Presentation
The use of deuterated 5-OxoETE as an internal standard is central to its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes key quantitative parameters from a published method.
| Parameter | Endogenous 5-OxoETE | Deuterated 5-OxoETE (Internal Standard) |
| Chemical Name | 5-oxo-6,8,11,14-eicosatetraenoic acid | 5-oxo-[11,12,14,15-²H]eicosatetraenoic acid |
| Parent Ion (m/z) | 319 | 323 |
| Fragment Ion (m/z) | 203 | 207 |
| Assay Sensitivity | ≤20 pg/sample | Not Applicable |
Experimental Protocols
This section details a generalized protocol for the quantification of 5-OxoETE in biological samples using a deuterated internal standard, based on established methodologies.
Sample Preparation and Extraction
-
Sample Collection: Collect biological fluids (e.g., plasma, bronchoalveolar lavage fluid) or cell culture media.
-
Internal Standard Spiking: Add a known amount of deuterated 5-OxoETE solution to the sample at the beginning of the extraction process.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol, acetonitrile).
-
Solid-Phase Extraction (SPE): Further purify and concentrate the sample using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous 5-OxoETE: m/z 319 → 203
-
Deuterated 5-OxoETE: m/z 323 → 207
-
-
-
Quantification: The concentration of endogenous 5-OxoETE is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve.
Visualizations: Pathways and Workflows
Biosynthesis and Signaling of 5-OxoETE
The following diagram illustrates the biosynthetic pathway of 5-OxoETE from arachidonic acid and its subsequent signaling through the OXE receptor to elicit inflammatory responses.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
The Role of 5-Oxo-Eicosatetraenoic Acid (5-OxoETE) in Neutrophil and Eosinophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Oxo-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It has emerged as a critical player in the activation of key innate immune cells, particularly neutrophils and eosinophils. By signaling through its specific G protein-coupled receptor, OXER1, 5-OxoETE orchestrates a range of pro-inflammatory responses, including chemotaxis, calcium mobilization, and degranulation. This technical guide provides an in-depth overview of the current understanding of 5-OxoETE's role in neutrophil and eosinophil activation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals investigating inflammatory diseases and exploring novel therapeutic targets.
Introduction to 5-OxoETE
5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] Its production is significantly upregulated during inflammatory conditions characterized by oxidative stress.[1][2] As a potent chemoattractant, 5-OxoETE plays a crucial role in recruiting neutrophils and eosinophils to sites of inflammation, thereby contributing to the pathogenesis of various inflammatory conditions, including asthma and allergic diseases.[3]
The OXER1 Receptor: The Gateway for 5-OxoETE Signaling
The biological effects of 5-OxoETE are primarily mediated by its high-affinity G protein-coupled receptor, OXER1 (also known as GPR170). OXER1 is highly expressed on the surface of human eosinophils and to a lesser extent on neutrophils, monocytes, and basophils. This differential expression pattern likely contributes to the pronounced sensitivity of eosinophils to 5-OxoETE. The interaction between 5-OxoETE and OXER1 initiates a cascade of intracellular signaling events that ultimately lead to cellular activation.
Signaling Pathways in Neutrophil and Eosinophil Activation
The binding of 5-OxoETE to OXER1 triggers signaling through pertussis toxin-sensitive Gi/o proteins. This leads to the activation of several downstream effector molecules, culminating in a range of cellular responses. The primary signaling pathways involved are outlined below.
Phospholipase C (PLC) Pathway
Activation of Gi/o proteins by the 5-OxoETE/OXER1 complex stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in the activation of both neutrophils and eosinophils.
Phosphoinositide 3-Kinase (PI3K) Pathway
The Gβγ subunits of the dissociated Gi/o protein can activate Phosphoinositide 3-Kinase (PI3K). PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). The PI3K pathway is particularly important for regulating cell migration and chemotaxis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
5-OxoETE has also been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family. The activation of the ERK pathway can contribute to various cellular responses, including gene expression and cell survival.
Cellular Responses to 5-OxoETE
5-OxoETE elicits a spectrum of pro-inflammatory responses in both neutrophils and eosinophils. A summary of these responses and available quantitative data is presented in the tables below.
Neutrophil Activation
| Response | EC50 / Concentration | Key Findings | Reference |
| Chemotaxis | ~10 nM | Potent chemoattractant for neutrophils. | |
| Calcium Mobilization | ~10-100 nM | Induces a rapid and transient increase in intracellular calcium. | |
| Actin Polymerization | 10 nM | Stimulates a rapid and transient polymerization of actin, peaking at 20 seconds. | |
| CD11b Expression | 50 nM | Upregulates the surface expression of the adhesion molecule CD11b. | |
| Degranulation | Weak inducer | Weakly induces degranulation on its own. | |
| Superoxide Production | Weak inducer | Minimal induction of superoxide anion production. |
Eosinophil Activation
| Response | EC50 / Concentration | Key Findings | Reference |
| Chemotaxis | 1-10 nM | One of the most potent eosinophil chemoattractants described. | |
| Calcium Mobilization | ~10 nM | Induces a robust increase in intracellular calcium. | |
| Actin Polymerization | 0.7 nM | A more potent inducer of actin polymerization in eosinophils compared to other mediators. | |
| Degranulation | Modest inducer | Induces modest degranulation (e.g., release of eosinophil peroxidase and β-glucuronidase), which is significantly enhanced by cytokine priming (e.g., GM-CSF). | |
| L-selectin Shedding | Potent inducer | More potent than LTB4 in inducing L-selectin shedding. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of 5-OxoETE on neutrophil and eosinophil activation.
Isolation of Human Neutrophils and Eosinophils
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment: Isolate granulocytes using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.
-
Eosinophil and Neutrophil Separation:
-
Neutrophils: Can be further purified by negative selection using magnetic beads to deplete other cell types.
-
Eosinophils: Can be isolated from the granulocyte fraction using negative selection with anti-CD16 magnetic beads to remove neutrophils.
-
-
Cell Purity Assessment: Assess the purity of the isolated cell populations using flow cytometry or by staining cytospins with a differential stain (e.g., Wright-Giemsa).
Chemotaxis Assay (Boyden Chamber)
-
Chamber Preparation: Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size).
-
Loading Chemoattractant: Add 5-OxoETE (or other chemoattractants) at various concentrations to the lower wells of the chamber.
-
Cell Seeding: Place the filter over the lower wells and add a suspension of isolated neutrophils or eosinophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).
-
Cell Staining and Counting: Remove the filter, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields using a light microscope.
Calcium Mobilization Assay (Fura-2 AM)
-
Cell Loading: Incubate isolated neutrophils or eosinophils with the ratiometric calcium indicator Fura-2 AM in a suitable buffer.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Baseline Measurement: Resuspend the cells in a calcium-containing buffer and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) using a fluorescence spectrophotometer or plate reader.
-
Stimulation: Add 5-OxoETE to the cell suspension and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio, followed by a chelating agent (e.g., EGTA) to determine the minimum ratio for calibration of the calcium concentration.
Actin Polymerization Assay
-
Cell Stimulation: Treat isolated neutrophils or eosinophils with 5-OxoETE for various time points (e.g., 0, 10, 20, 30, 60 seconds).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Staining: Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin conjugate (e.g., FITC-phalloidin).
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow cytometer. The increase in fluorescence intensity corresponds to an increase in F-actin content, indicating actin polymerization.
Degranulation Assay (β-hexosaminidase Release)
-
Cell Stimulation: Incubate isolated neutrophils or eosinophils with 5-OxoETE in the presence or absence of a priming agent (e.g., GM-CSF).
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay:
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate to allow the enzyme to react with the substrate.
-
Stop the reaction and measure the absorbance of the product at a specific wavelength (e.g., 405 nm).
-
-
Quantification: Calculate the percentage of β-hexosaminidase release by comparing the absorbance of the supernatant from stimulated cells to that of a total cell lysate (representing 100% release).
Conclusion and Future Directions
5-OxoETE is a potent lipid mediator that plays a significant role in the activation of neutrophils and eosinophils, primarily through its interaction with the OXER1 receptor. The signaling pathways and cellular responses detailed in this guide highlight the importance of the 5-OxoETE/OXER1 axis in the context of inflammatory diseases. For drug development professionals, targeting this pathway with selective OXER1 antagonists presents a promising therapeutic strategy for conditions characterized by excessive neutrophil and eosinophil infiltration, such as severe asthma and other allergic disorders. Further research is warranted to fully elucidate the in vivo roles of 5-OxoETE and to develop clinically effective OXER1-targeted therapies.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-oxo-6,8,11,14-eicosatetraenoic acid-induced activation of neutrophils and eosinophils by novel indole OXE receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 5-OxoETE-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated eicosanoid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid (5-OxoETE-d7), covering its discovery as a crucial analytical tool, its chemical synthesis pathway, and its application in quantitative analysis. This document also details the biological context of its non-deuterated analogue, 5-OxoETE, including its biosynthetic pathway, signaling, and biological activities, to provide a complete picture for researchers in the field.
Introduction to 5-OxoETE and the Need for a Deuterated Standard
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2][3][4] Its discovery revealed a powerful chemoattractant for eosinophils, neutrophils, basophils, and monocytes, suggesting a significant role in allergic diseases such as asthma, as well as in cancer and other inflammatory conditions.[1] 5-OxoETE exerts its effects by binding to the highly selective G-protein coupled receptor, OXER1.
The investigation into the physiological and pathological roles of 5-OxoETE necessitated the development of sensitive and specific quantitative methods. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses. The accuracy of LC-MS-based quantification relies heavily on the use of stable isotope-labeled internal standards, which co-elute with the analyte of interest and compensate for variations in sample extraction, processing, and instrument response. This compound was developed for this purpose, serving as an ideal internal standard for the precise quantification of endogenous 5-OxoETE in biological samples.
Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid |
| CAS Number | 1881277-29-7 |
| Molecular Formula | C₂₀H₂₃D₇O₃ |
| Formula Weight | 325.5 |
| Purity | ≥99% deuterated forms (d₁-d₇) |
| Formulation | A solution in ethanol |
| UV Maximum | 279 nm |
| Solubility (PBS, pH 7.2) | Approx. 0.8 mg/mL |
Data sourced from Cayman Chemical product information.
Biological Synthesis and Signaling of 5-OxoETE
Understanding the biological role of 5-OxoETE is essential for interpreting quantitative data obtained using its deuterated standard.
Biosynthesis of 5-OxoETE
5-OxoETE is not a primary product of the 5-lipoxygenase pathway but is synthesized in a two-step process.
-
Formation of 5(S)-HETE : Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase (5-LO) to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE). This intermediate is then reduced to 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5(S)-HETE) by peroxidases.
-
Oxidation to 5-OxoETE : 5(S)-HETE is oxidized to 5-OxoETE by a microsomal NADP⁺-dependent enzyme called 5-hydroxyeicosanoid dehydrogenase (5-HEDH).
The activity of 5-HEDH is highly dependent on the intracellular ratio of NADP⁺ to NADPH. Conditions that increase this ratio, such as oxidative stress or the respiratory burst in phagocytes, dramatically enhance the synthesis of 5-OxoETE. This regulatory mechanism links the production of this potent chemoattractant directly to inflammatory and stress responses.
Caption: Biological synthesis pathway of 5-OxoETE from arachidonic acid.
Signaling Pathway and Biological Effects
5-OxoETE mediates its pro-inflammatory effects primarily through the OXER1 receptor, a Gαi/o-coupled receptor. Activation of OXER1 leads to downstream signaling cascades, including calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) pathway, and actin polymerization. These events culminate in a range of cellular responses, with particularly potent effects on eosinophils.
| Biological Response | Cell Type(s) | Potency (EC₅₀) |
| Calcium Mobilization | Neutrophils | ~2 nM |
| Actin Polymerization | Feline Eosinophils | ~0.7 nM |
| Chemotaxis | Neutrophils, Eosinophils | ~24 nM (feline leukocytes) |
EC₅₀ values can vary based on the specific assay conditions and cell types used.
Caption: Simplified signaling cascade of 5-OxoETE via the OXER1 receptor.
Total Chemical Synthesis of this compound
The development of a deuterated internal standard required a total chemical synthesis approach to precisely control the location and number of deuterium atoms. A key method for the synthesis of deuterated 5-OxoETE was published by Khanapure et al. in 1998. This synthesis involves the catalytic deuteration of a novel bisacetylenic precursor.
The general workflow involves:
-
Synthesis of a Bisacetylenic Precursor : A complex organic synthesis route is used to create a dithio acid precursor containing two triple bonds at the positions intended for deuteration (positions 11,12 and 14,15).
-
Catalytic Deuteration : The bisacetylenic precursor is subjected to hydrogenation using deuterium gas (D₂) in the presence of a Lindlar catalyst (a poisoned palladium catalyst). This reaction reduces the triple bonds to Z (cis) double bonds while adding deuterium atoms across them.
-
Subsequent Reactions : Further chemical modifications are performed to yield the final 5-oxo-eicosatetraenoic acid-d4 structure. While the commercially available standard is d7, this seminal paper describes the synthesis of a d4 analog. The additional deuterium atoms in the d7 standard are located at positions 6, 8, and 9.
Caption: Workflow for the total chemical synthesis of d4-5-OxoETE.
Experimental Protocols
Protocol: Chemical Synthesis of d4-5-OxoETE
This protocol is a summary of the deuteration step described by Khanapure et al. (1998).
-
Preparation : Dissolve the bisacetylenic dithio acid precursor (12 mg) in a 1:9 solution of ethyl acetate/hexane (12 mL) in a three-neck flask. Add 100 µg of 4-hydroxy-TEMPO in ethyl acetate (100 µL).
-
Inert Atmosphere : Purge the solution with argon gas. Connect the flask to a deuteration apparatus, evacuate the argon, and purge with deuterium gas. Repeat this vacuum-purge cycle three times.
-
Catalysis : Add Lindlar catalyst (5% Pd, 0.6 g) to the flask quickly.
-
Reaction : Stir the reaction mixture magnetically at 0-5 °C for 2 hours under a deuterium atmosphere.
-
Completion : Add more catalyst (0.3 g) and continue the deuteration for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up : Following the reaction, the deuterated intermediate is purified and carried on through subsequent steps to yield the final product.
Protocol: Quantification of 5-OxoETE using this compound by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of 5-OxoETE in biological samples.
-
Sample Preparation :
-
Thaw biological samples (e.g., cell culture supernatant, plasma, bronchoalveolar lavage fluid) on ice.
-
To a known volume or aliquot of the sample (e.g., 500 µL), add a precise amount of this compound internal standard (e.g., 1 ng).
-
Perform liquid-liquid extraction (e.g., with methyl-t-butyl ether) or solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL).
-
-
LC-MS/MS Analysis :
-
Chromatography : Inject the reconstituted sample onto a reverse-phase C18 column. Elute the analytes using a gradient of water and acetonitrile/methanol, both typically containing a small amount of acid (e.g., 0.02% acetic acid or 0.1% formic acid) to improve peak shape.
-
Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use the Multiple Reaction Monitoring (MRM) acquisition mode.
-
MRM Transitions : Set the instrument to monitor for specific precursor-to-product ion transitions for both endogenous 5-OxoETE and the this compound internal standard.
-
5-OxoETE (endogenous) : m/z 319 → [Product Ion] (e.g., m/z 203)
-
5-OxoETE-d4 (standard example) : m/z 323 → m/z 207
-
Note: The exact m/z of the d7-standard would be 326, and its fragmentation would be determined empirically. The d4 example is from published literature.
-
-
-
Quantification :
-
Integrate the peak areas for the MRM transitions of both the endogenous analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the absolute concentration of 5-OxoETE in the original sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated 5-OxoETE and a fixed amount of the internal standard.
-
Caption: Analytical workflow for quantifying 5-OxoETE with a deuterated standard.
Protocol: 5-HEDH Activity Assay
This protocol is to determine the capacity of cells or microsomes to synthesize 5-OxoETE from its precursor, 5-HETE.
-
Cell Preparation : Use either intact cells (e.g., 2.5 x 10⁶ cells/mL) or isolated microsomes (e.g., 50 µg protein/mL).
-
Cofactor Availability (for intact cells) : To maximize activity in intact cells, pre-incubate them for 5-10 minutes with an agent like phenazine methosulfate (PMS) to non-enzymatically convert intracellular NADPH to NADP⁺.
-
Reaction Initiation :
-
For microsomes , incubate with a known concentration of 5-HETE (e.g., 4 µM) and NADP⁺ (e.g., 100 µM).
-
For intact cells , add 5-HETE (e.g., 4 µM) to the cell suspension.
-
-
Incubation : Incubate at 37 °C for 20 minutes.
-
Reaction Termination : Stop the reaction by adding an equal volume of ice-cold methanol.
-
Analysis : Analyze the supernatant for the production of 5-OxoETE using LC-MS/MS or RP-HPLC with UV detection (λmax ≈ 280 nm).
Conclusion
This compound is an indispensable tool for researchers studying the role of the 5-lipoxygenase pathway in health and disease. Its development through total chemical synthesis has enabled the creation of robust and precise analytical methods for quantifying its endogenous, non-deuterated counterpart. By providing a reliable internal standard, this compound allows for the accurate determination of 5-OxoETE levels in complex biological matrices, facilitating a deeper understanding of its function as a potent inflammatory mediator in conditions like asthma, allergic reactions, and cancer. This guide provides the core technical information required for the synthesis, application, and biological interpretation of data related to this important eicosanoid.
References
understanding the metabolism of 5-OxoETE in vivo
An In-Depth Technical Guide to the In Vivo Metabolism of 5-OxoETE
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is recognized as a powerful chemoattractant, particularly for eosinophils, and also exerts effects on neutrophils, basophils, and monocytes.[1] Its synthesis and activity are closely linked to inflammatory conditions, especially those characterized by oxidative stress, such as asthma, allergic diseases, and cancer.[1][2] Understanding the intricate in vivo metabolic pathways that govern the synthesis and inactivation of 5-OxoETE is critical for researchers, scientists, and drug development professionals seeking to modulate its activity for therapeutic benefit. This guide provides a comprehensive overview of 5-OxoETE metabolism, detailing the enzymatic processes, quantitative data, experimental methodologies, and signaling pathways involved.
Biosynthesis and Regulation of 5-OxoETE
The formation of 5-OxoETE is a two-step process initiated by the 5-LO pathway. First, arachidonic acid is converted to 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). The final, rate-limiting step is the oxidation of 5-HETE.
Key Enzyme: The conversion of 5-HETE to 5-OxoETE is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , a microsomal enzyme that is highly selective for 5S-HETE. This enzyme requires NADP+ as an essential cofactor. 5-HEDH is found in a wide variety of cells, including inflammatory cells (neutrophils, eosinophils, monocytes, B lymphocytes), platelets, and structural cells like epithelial and endothelial cells.
Regulation by Oxidative Stress: The synthesis of 5-OxoETE is dramatically upregulated under conditions that favor the oxidation of NADPH to NADP+, thereby increasing the intracellular NADP+/NADPH ratio. Such conditions include:
-
Respiratory Burst: In phagocytic cells like neutrophils and eosinophils, the activation of NADPH oxidase during the respiratory burst leads to a rapid increase in NADP+ levels, shifting 5-HETE metabolism towards 5-OxoETE formation.
-
Oxidative Stress: Exposure to reactive oxygen species (e.g., H₂O₂) stimulates 5-OxoETE synthesis by increasing the NADP+/NADPH ratio.
-
Cell Death (Apoptosis): Neutrophils and tumor cells undergoing apoptosis show enhanced 5-OxoETE synthesis, which is linked to the associated oxidative stress.
Conversely, activation of the pentose phosphate pathway, which reduces NADP+ to NADPH, inhibits the formation of 5-OxoETE.
In Vivo Metabolic Pathways of 5-OxoETE
Once formed, 5-OxoETE is subject to several metabolic transformations that generally lead to a substantial loss of biological activity. The specific pathway depends on the cell type and the enzymes present.
-
Reduction to 5S-HETE: The 5-HEDH enzyme is reversible and can reduce 5-OxoETE back to 5S-HETE in the presence of NADPH. However, the forward reaction (oxidation) is generally favored.
-
ω-Oxidation: This is a major inactivation pathway in human neutrophils, catalyzed by LTB₄ 20-hydroxylase (CYP4F3). It results in the formation of 5-oxo-20-hydroxy-ETE (5-oxo-20-HETE). In murine macrophages, which lack significant 20-hydroxylase activity, ω-oxidation occurs at the ω-1 and ω-2 positions, yielding 18- and 19-hydroxy metabolites.
-
Reduction by Δ⁶-Reductase: Neutrophils contain a Ca²⁺/calmodulin-dependent Δ⁶-reductase that converts 5-OxoETE to 6,7-dihydro-5-oxo-8,11,14-eicosatrienoic acid (5-oxo-ETrE).
-
Metabolism by Lipoxygenases: 5-OxoETE can serve as a substrate for other lipoxygenases.
-
In platelets, 12-lipoxygenase converts it to 5-oxo-12(S)-HETE.
-
In eosinophils, 15-lipoxygenase metabolizes it to 5-oxo-15(S)-HETE.
-
-
Conjugation with Glutathione: In some cells, LTC₄ synthase can catalyze the addition of glutathione (GSH) to 5-OxoETE, forming 5-oxo-7-glutathionyl-8,11,14-eicosatrienoic acid (FOG₇).
-
Incorporation into Lipids: Like its precursor 5-HETE, 5-OxoETE can be esterified into the phospholipids of cellular membranes, particularly in neutrophils.
Biological Activity and Quantitative Data
The metabolism of 5-OxoETE is primarily a process of biological inactivation. Most of its metabolites exhibit significantly reduced potency in activating leukocytes compared to the parent molecule.
Data Presentation
Table 1: Relative Potency of Major 5-OxoETE Metabolites This table summarizes the biological potency of various metabolites relative to 5-OxoETE in activating neutrophils or eosinophils.
| Metabolite | Precursor Enzyme/Pathway | Relative Potency (%) | Biological Effect | Reference(s) |
| 5-OxoETE | 5-HEDH | 100 | Potent Agonist | **** |
| 5S-HETE | 5-HEDH (Reduction) | ~1 | Weak Agonist | |
| 5-oxo-20-HETE | CYP4F3 (ω-Oxidation) | ~1 | Weak Agonist | |
| 6,7-dihydro-5-oxo-ETE | Δ⁶-Reductase | 0.1 | Very Weak Agonist | |
| 5-oxo-12-HETE | 12-Lipoxygenase | 0 (No agonist activity) | Antagonist | |
| 5-oxo-15-HETE | 15-Lipoxygenase | <100 (less potent) | Agonist |
Table 2: In Vivo Concentrations of 5-OxoETE This table provides examples of 5-OxoETE levels detected in biological fluids, highlighting its presence under pathological conditions.
| Biological Sample | Animal Model / Condition | Concentration | Significance | Reference(s) |
| Bronchoalveolar Lavage (BAL) Fluid | Cats with experimentally induced asthma | Physiologically relevant levels detected | Implicates 5-OxoETE in asthma pathophysiology | |
| Serum | Human patients with Antiphospholipid Syndrome (APS) | Significantly elevated | Identified as a potential mediator of thrombosis | |
| Red Blood Cell Ghosts | In vitro model of oxidative stress (tBuOOH treated) | 8.5-fold increase in esterified 5-OxoETE | Demonstrates formation during lipid peroxidation |
Experimental Protocols for Analysis
The quantification of 5-OxoETE and its metabolites in biological samples requires highly sensitive and specific analytical methods due to their low endogenous concentrations.
Recommended Protocol: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike the biological sample (e.g., plasma, BAL fluid, cell supernatant) with a deuterated internal standard (e.g., 5-oxo-[²H₄]ETE) to correct for extraction losses and matrix effects.
-
Acidify the sample to protonate the eicosanoids.
-
Perform liquid-liquid extraction using an organic solvent such as ethyl acetate or a solid-phase extraction (SPE) protocol.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatography (UPLC/HPLC):
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) is typically used for separation.
-
Mobile Phase: A gradient elution is employed, commonly with water and acetonitrile or methanol containing a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.
-
MRM Transitions (Example):
-
Endogenous 5-OxoETE: The quasimolecular anion [M-H]⁻ at m/z 317 is selected as the precursor. Collision-induced dissociation yields a characteristic product ion, for example, at m/z 203.
-
Internal Standard (5-oxo-[²H₄]ETE): The precursor ion at m/z 321 yields a product ion at m/z 207.
-
-
Quantification: The concentration of endogenous 5-OxoETE is determined by calculating the ratio of the peak area of the analyte's MRM transition to that of the internal standard.
-
Experimental Models
-
In Vitro Models: Primary human cells are frequently used.
-
Neutrophils and Eosinophils: Ideal for studying pathways active in inflammation. Cells are often stimulated with a calcium ionophore (A23187) to activate 5-LO, and phorbol myristate acetate (PMA) or H₂O₂ to induce oxidative stress and increase the NADP+/NADPH ratio.
-
Macrophages: Murine peritoneal macrophages have been used to identify novel ω-1 and ω-2 oxidation products.
-
B Lymphocytes: Cell lines (e.g., CESS) and primary tonsillar B cells are used to study the role of oxidative stress in 5-OxoETE production.
-
-
In Vivo Models: The choice of animal model is critical.
-
Rodents (Mouse, Rat): These common models are of limited use for studying the biological effects of 5-OxoETE as they lack an ortholog of the human OXE receptor (OXER1).
-
Feline Model: Cats possess an OXER1 ortholog with 75% identity to the human receptor. They have been shown to produce 5-OxoETE, and their granulocytes respond potently to it, making them a suitable model for diseases like asthma.
-
Zebrafish: This model has also been used to demonstrate in vivo leukocyte infiltration in response to 5-OxoETE.
-
Signaling Pathway
5-OxoETE exerts its biological effects by binding to a specific, high-affinity G protein-coupled receptor known as the OXE receptor (OXER1) .
-
Receptor Coupling: OXER1 couples to pertussis toxin-sensitive G proteins of the Gi/o family.
-
Downstream Events: Activation of the receptor leads to classic Gi-mediated signaling events:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP).
-
Activation of Phospholipase C (PLC).
-
PLC-mediated hydrolysis of PIP₂ into IP₃ and DAG.
-
IP₃-mediated release of Ca²⁺ from intracellular stores.
-
DAG- and Ca²⁺-mediated activation of Protein Kinase C (PKC).
-
Activation of downstream pathways such as the ERK/MAPK cascade.
-
-
Cellular Responses: This signaling cascade culminates in various cellular responses, including chemotaxis, calcium mobilization, actin polymerization, and degranulation.
Conclusion
The in vivo metabolism of 5-OxoETE is a tightly regulated process that dictates the magnitude and duration of its potent pro-inflammatory signals. The synthesis of 5-OxoETE is exquisitely sensitive to the cellular redox state, with oxidative stress serving as a powerful stimulus. Its subsequent metabolism through various pathways, primarily ω-oxidation, effectively terminates its biological activity. For professionals in research and drug development, a thorough understanding of these metabolic pathways, coupled with robust analytical methods and appropriate experimental models, is essential for elucidating the role of 5-OxoETE in disease and for designing novel therapeutic strategies that target this important lipid mediator.
References
5-OxoETE-d7: A Technical Guide to its Application as a Stable Isotope-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 5-OxoETE-d7 as a stable isotope-labeled internal standard for the accurate quantification of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE), a potent inflammatory mediator. This document provides a comprehensive overview of 5-OxoETE's biological significance, detailed experimental protocols for its analysis, and the principles underpinning the use of deuterated standards in mass spectrometry.
Introduction to 5-OxoETE and the Need for Accurate Quantification
5-OxoETE is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][2][3] It is formed by the oxidation of 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a reaction that is dependent on the presence of NADP+.[1][2] As a potent chemoattractant for eosinophils and neutrophils, 5-OxoETE is implicated in a variety of inflammatory conditions, including asthma and allergic diseases. Given its biological potency and potential as a therapeutic target, the ability to accurately and reliably quantify its levels in biological matrices is of paramount importance for research and drug development.
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative bioanalysis using mass spectrometry. By incorporating stable isotopes such as deuterium (²H or D), these standards are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by a mass spectrometer, providing a mechanism to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. This compound, a deuterated analog of 5-OxoETE, serves this crucial role, enabling precise and accurate quantification.
Physicochemical Properties and Mass Spectrometric Data
A tetradeuterated analog of 5-OxoETE, such as 5-oxo-[11,12,14,15-²H₄]ETE, is commonly used as an internal standard. The deuterium labels provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled 5-OxoETE.
| Property | 5-OxoETE | This compound (tetradeuterated) |
| Chemical Formula | C₂₀H₂₈O₃ | C₂₀H₂₄D₄O₃ |
| Monoisotopic Mass | 316.2038 u | 320.2289 u |
| Precursor Ion (m/z) [M-H]⁻ | 315.2 | 319.2 (or 321 for other deuterated forms) |
| Product Ion (m/z) for MRM | 203 | 207 |
Biological Synthesis and Signaling Pathway of 5-OxoETE
5-OxoETE is synthesized from arachidonic acid through a multi-step enzymatic process. Its biological effects are mediated through a specific G protein-coupled receptor known as the OXE receptor (OXER1).
Experimental Protocols
Sample Preparation for 5-OxoETE Quantification
This protocol outlines a general procedure for the extraction of 5-OxoETE from biological samples, such as cell culture supernatants or plasma, prior to LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., plasma, cell supernatant)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The volume and concentration should be consistent across all samples and standards.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for 5-OxoETE Quantification
This section provides a typical methodology for the quantification of 5-OxoETE using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. The specific gradient profile should be optimized for the best separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-OxoETE: Precursor ion (m/z) 315.2 → Product ion (m/z) 203
-
This compound: Precursor ion (m/z) 319.2 → Product ion (m/z) 207 (for a tetradeuterated standard)
-
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve maximum sensitivity.
Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for the quantification of 5-OxoETE in a biological sample using this compound as an internal standard.
Data Presentation and Interpretation
The use of a stable isotope-labeled internal standard allows for the generation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of 5-OxoETE in unknown samples is then determined by interpolating their measured peak area ratios from this curve.
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Can be in the low pg/mL range |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the potent inflammatory mediator 5-OxoETE. By compensating for analytical variability, its use as an internal standard in LC-MS/MS assays provides reliable data essential for advancing our understanding of inflammatory diseases and for the development of novel therapeutics. The methodologies and data presented in this guide offer a robust framework for researchers and scientists working in this critical area of drug discovery and development.
References
A Technical Guide to 5-OxoETE-d7 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 5-Oxo-6,8,11,14-eicosatetraenoic acid-d7 (5-OxoETE-d7). This deuterated internal standard is an essential tool for the accurate quantification of its endogenous analogue, 5-OxoETE, a potent inflammatory mediator. This guide covers commercial sources, technical specifications, key signaling pathways, and detailed experimental protocols for its use in mass spectrometry-based research.
Commercial Suppliers and Product Specifications
This compound is available from several reputable commercial suppliers catering to the research community. The following table summarizes the key quantitative data for their products, facilitating an informed selection for your specific research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation | Storage Temperature |
| Cayman Chemical | This compound | 1881277-29-7 | C₂₀H₂₃D₇O₃ | 325.5 | ≥99% deuterated forms (d₁-d₇) | A solution in ethanol | -80°C |
| Santa Cruz Biotechnology | This compound | 1881277-29-7 | C₂₀H₂₃D₇O₃ | 325.5 | Not specified | Not specified | Not specified |
| MedChemExpress | This compound | 1881277-29-7 | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: While Santa Cruz Biotechnology and MedChemExpress are listed as suppliers, detailed quantitative data on their product specifications were not as readily available in the public domain as for Cayman Chemical. Researchers are advised to consult the suppliers directly for the most current and complete product information.
The Role of 5-OxoETE in Inflammatory Signaling
5-OxoETE is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, playing a crucial role in the inflammatory response associated with conditions like asthma and other allergic diseases.[2][3] 5-OxoETE exerts its effects by binding to and activating the G protein-coupled receptor, OXE receptor (OXER1).[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as calcium mobilization, actin polymerization, and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Figure 1: Simplified signaling pathway of 5-OxoETE via the OXE receptor.
Experimental Protocol: Quantification of 5-OxoETE in Biological Samples using this compound and LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is crucial for the accurate and precise quantification of endogenous 5-OxoETE in complex biological matrices. The internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte of interest, correcting for variations in sample extraction, processing, and instrument response.
Materials
-
Biological sample (e.g., plasma, serum, cell culture supernatant, bronchoalveolar lavage fluid)
-
This compound internal standard solution (e.g., from Cayman Chemical)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or Strata-X)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL), add a precise amount of this compound internal standard (e.g., 1 ng). The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.
-
Protein Precipitation/Lysis: Add 4 volumes of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the eicosanoids, including 5-OxoETE and this compound, with 1 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of eicosanoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient might be a 25-minute run starting at 20% B and ramping up to 95% B.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of eicosanoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (5-OxoETE) and the internal standard (this compound).
-
MRM Transitions:
-
5-OxoETE: The precursor ion [M-H]⁻ is m/z 317.2. A common product ion for quantification is m/z 113.1.
-
This compound: The precursor ion [M-H]⁻ is m/z 324.2. The corresponding product ion for quantification would be m/z 113.1 or another suitable fragment that retains the deuterium labels. Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard.
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of both 5-OxoETE and this compound.
-
Calculate the ratio of the peak area of 5-OxoETE to the peak area of this compound.
-
Generate a standard curve by analyzing known concentrations of a 5-OxoETE analytical standard spiked with a constant amount of this compound.
-
Determine the concentration of 5-OxoETE in the biological samples by interpolating the peak area ratios from the standard curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical experiment for the quantification of 5-OxoETE in a biological sample using this compound as an internal standard.
Figure 2: Experimental workflow for 5-OxoETE quantification.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 5-OxoETE-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for 5-OxoETE-d7, a deuterated analog of the potent bioactive lipid, 5-Oxo-eicosatetraenoic acid (5-OxoETE). Given its biological activity and use in sensitive analytical applications, adherence to strict safety and handling protocols is imperative. This document outlines the known properties, storage requirements, handling procedures, and biological context of this compound to ensure its safe and effective use in a laboratory setting.
Compound Identification and Properties
This compound is an isotopically labeled internal standard intended for the quantification of 5-OxoETE by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium atoms are located at the 6, 8, 9, 11, 12, 14, and 15 positions.[1][2]
Quantitative Data Summary:
| Property | Value | Source |
| Formal Name | 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic-6,8,9,11,12,14,15-d7 acid | [1] |
| CAS Number | 1881277-29-7 | |
| Molecular Formula | C₂₀H₂₃D₇O₃ | |
| Formula Weight | 325.5 | |
| Purity | ≥99% deuterated forms (d1-d7) | |
| Formulation | A solution in ethanol | |
| Storage Temperature | -80°C | |
| Stability | ≥ 2 years at -80°C | |
| λmax | 279 nm |
Solubility Data:
| Solvent | Solubility |
| DMF | Miscible |
| DMSO | Miscible |
| Ethanol | Miscible |
| PBS (pH 7.2) | 0.8 mg/ml |
Data sourced from Cayman Chemical product information sheets.
Hazard Identification and Safety Precautions
Warning: This product is for research use only and is not for human or veterinary use. As with any chemical of unknown toxicity, this compound should be handled with caution. The biological activity of its non-deuterated counterpart, 5-OxoETE, as a potent chemoattractant for eosinophils and neutrophils, underscores the need to avoid direct contact, inhalation, and ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the ethanol solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound and solvent. |
| Body Protection | Laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | To be used if there is a risk of aerosolization. |
Handling and Storage Procedures
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any damage or leaks.
-
Wear appropriate PPE, including gloves and eye protection, during unpacking.
-
Confirm that the product and quantity match the order information.
Storage:
-
Store the vial upright at -80°C in a designated and clearly labeled freezer location.
-
Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Preparation of Working Solutions:
-
Before opening, allow the vial to warm to room temperature to prevent condensation from entering the vial.
-
Briefly centrifuge the vial to ensure that the entire contents are at the bottom.
-
All dilutions and transfers should be performed in a chemical fume hood or a well-ventilated area.
-
Use accurately calibrated pipettes for preparing dilutions.
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for the use of this compound in the quantification of endogenous 5-OxoETE in biological samples.
Materials:
-
Biological sample (e.g., bronchoalveolar lavage fluid, cell culture supernatant)
-
This compound solution
-
Extraction solvent (e.g., methyl-t-butyl ether)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Thaw the biological samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 1 ng) to a defined volume of the biological sample (e.g., 500 µL).
-
Liquid-Liquid Extraction:
-
Add 4 volumes of ice-cold methyl-t-butyl ether to the sample.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes at 4°C to separate the organic and aqueous layers.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., 5% ethanol in hexanes).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. The amount of endogenous 5-OxoETE is determined from the ratio of the peak areas of the unlabeled 5-OxoETE and the deuterated internal standard.
Biological Activity and Signaling
5-OxoETE is a potent chemoattractant for eosinophils and also exerts effects on neutrophils, basophils, and monocytes. Its actions are mediated through the G-protein coupled receptor, OXER1. Activation of OXER1 by 5-OxoETE initiates a cascade of intracellular signaling events.
Caption: 5-OxoETE signaling via the OXER1 receptor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of 5-OxoETE using this compound as an internal standard.
Caption: Workflow for 5-OxoETE quantification.
Disposal
Dispose of unused this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste. The ethanol solution may be flammable and should be handled accordingly. Do not dispose of down the drain.
Emergency Procedures
Spills:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound and obtain reliable data for their research endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the solvent if available.
References
A Technical Guide to the Role of 5-OxoETE-d7 in Exploratory Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the stable isotope-labeled lipid mediator, 5-oxo-6,8,11,14-eicosatetraenoic acid-d7 (5-OxoETE-d7), in the nuanced field of inflammation research. As a potent chemoattractant for key inflammatory cells, 5-OxoETE is a critical target of study in a variety of inflammatory diseases. The use of its deuterated analog, this compound, as an internal standard in mass spectrometry-based quantification, provides the accuracy and precision necessary for elucidating its complex role. This guide details the biological significance of 5-OxoETE, its signaling pathways, and provides comprehensive experimental protocols for its quantification using this compound.
Introduction: The Significance of 5-OxoETE in Inflammation
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a product of the 5-lipoxygenase (5-LO) pathway, an important enzymatic cascade in the generation of inflammatory lipid mediators.[1] It is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), by the action of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE is a potent chemoattractant for several types of inflammatory cells, most notably eosinophils, but also neutrophils, basophils, and monocytes.[1][2] This activity profile implicates 5-OxoETE as a key mediator in the pathogenesis of various inflammatory conditions, including asthma and other allergic diseases.[3]
The biological effects of 5-OxoETE are mediated through its specific G protein-coupled receptor, the OXE receptor (OXER1). The high expression of this receptor on eosinophils underscores the particular importance of the 5-OxoETE/OXER1 axis in eosinophil-driven inflammation. Given its central role in orchestrating inflammatory responses, accurate quantification of 5-OxoETE in biological matrices is paramount for understanding its physiological and pathological functions.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical chemical and physical properties to the endogenous analyte, allowing them to control for variability in sample extraction, processing, and instrument response. This ensures the generation of highly accurate and reliable data, which is crucial for both basic research and the development of novel anti-inflammatory therapeutics targeting this pathway.
Quantitative Data on 5-OxoETE in Inflammation
The following tables summarize key quantitative data related to the biological activity of 5-OxoETE and its levels in a relevant animal model of inflammatory disease.
Table 1: Biological Potency of 5-OxoETE on Inflammatory Cells
| Cell Type | Biological Response | EC₅₀ (nM) | Reference |
| Feline Eosinophils | Actin Polymerization | ~0.7 | |
| Feline Leukocytes | Chemotaxis | 24 ± 16 | |
| Human Eosinophils | Chemotaxis | Potent, but specific EC₅₀ not provided | |
| Human Neutrophils | Calcium Mobilization | ~100-fold more potent than 5-HETE |
Table 2: Levels of 5-OxoETE in a Feline Model of Allergic Asthma
| Biological Matrix | Condition | 5-OxoETE Concentration (nM) | Reference |
| Bronchoalveolar Lavage (BAL) Fluid | Experimentally Induced Asthma | ~0.4 |
Signaling Pathway of 5-OxoETE
5-OxoETE exerts its pro-inflammatory effects by binding to and activating the OXE receptor, which is coupled to a Gi/o protein. This initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and the activation of mitogen-activated protein kinases (MAPKs).
Experimental Protocols: Quantification of 5-OxoETE using this compound
The following section provides a detailed methodology for the quantification of 5-OxoETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. While a specific protocol for this compound is not widely published, the principles are identical to those using other deuterated analogs, such as 5-OxoETE-d4. This protocol is adapted from established methods for eicosanoid analysis.
Experimental Workflow Overview
Materials and Reagents
-
5-OxoETE and this compound standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological samples (plasma, BALF, cell culture supernatant)
Sample Preparation
-
Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of eicosanoids.
-
Internal Standard Spiking: To each sample, add a known amount of this compound internal standard solution. The exact amount will depend on the expected concentration of endogenous 5-OxoETE and the sensitivity of the mass spectrometer.
-
Protein Precipitation (for plasma/serum): Add cold acetonitrile (typically 3 volumes) to the sample to precipitate proteins. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample (or supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids with methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for eicosanoid separation (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.02% formic acid or 0.1% acetic acid).
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same acid concentration.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A representative gradient is as follows: 0-3 min, 20% B; 3-16 min, ramp to 65% B; 16-19 min, ramp to 95% B; hold at 95% B for 4 min; return to 20% B.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids due to the presence of the carboxylic acid group.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both 5-OxoETE and this compound.
-
MRM Transitions:
-
5-OxoETE: The precursor ion ([M-H]⁻) is m/z 319.2. A common product ion is m/z 115.
-
This compound: The precursor ion ([M-H]⁻) will be m/z 326.2. The product ion will depend on the position of the deuterium labels, but a common fragmentation would likely result in a product ion of m/z 115 or a deuterated fragment. It is crucial to optimize the specific transitions for this compound using a standard solution. For a tetradeuterated analog (d4), the transition is m/z 323.2 -> 115.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both analytes.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of both endogenous 5-OxoETE and the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-OxoETE and a fixed concentration of this compound. Plot the ratio of the peak area of 5-OxoETE to the peak area of this compound against the concentration of 5-OxoETE to generate a calibration curve.
-
Quantification: Determine the concentration of 5-OxoETE in the biological samples by interpolating the peak area ratio from the calibration curve.
Conclusion
5-OxoETE is a potent lipid mediator that plays a significant role in the orchestration of inflammatory responses, particularly those involving eosinophils. Its quantification in biological systems is essential for understanding its contribution to inflammatory diseases and for the development of targeted therapies. The use of this compound as an internal standard in LC-MS/MS analysis provides the necessary accuracy and reliability for these exploratory studies. The detailed methodologies provided in this guide offer a robust framework for researchers to investigate the intricate role of 5-OxoETE in inflammation and to accelerate the discovery of novel therapeutic interventions.
References
Methodological & Application
Application Note: Quantitative Analysis of 5-OxoETE in Biological Matrices using 5-OxoETE-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses, particularly in allergic diseases like asthma.[1][3][4] 5-OxoETE exerts its biological effects through the highly selective OXE receptor (OXER1), a G protein-coupled receptor. Given its involvement in inflammatory and disease processes, accurate quantification of 5-OxoETE in biological samples is crucial for understanding its pathophysiological roles and for the development of novel therapeutics.
This application note describes a robust and sensitive method for the quantification of 5-OxoETE in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 5-OxoETE-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantitative bioanalysis.
Signaling Pathway of 5-OxoETE
5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). Upon its release, 5-OxoETE binds to the OXE receptor on target cells, primarily eosinophils, neutrophils, monocytes, and basophils. This binding activates intracellular signaling cascades through G-proteins, leading to various cellular responses including chemotaxis, calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
1. Materials and Reagents
-
5-OxoETE standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Strata™-X)
-
Human plasma/serum or other biological matrices
-
Phosphate-buffered saline (PBS)
2. Standard Solution Preparation
Prepare stock solutions of 5-OxoETE and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions of 5-OxoETE for the calibration curve by serial dilution. Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL.
3. Sample Preparation (Solid-Phase Extraction)
The following protocol is a general guideline and may need optimization for specific matrices.
-
Thaw biological samples (e.g., plasma, serum, bronchoalveolar lavage fluid) on ice.
-
To 250 µL of the sample, add 5 µL of the 100 ng/mL this compound internal standard working solution.
-
Acidify the sample by adding 20 µL of concentrated formic acid (90%).
-
Vortex the mixture for 1 minute.
-
Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).
4. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 20% B, increase to 65% B over 13 min, increase to 95% B over 3 min, hold for 4 min, then return to initial conditions and re-equilibrate for 2 min. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for specific instrument (e.g., 3.5 kV) |
| Source Temperature | Optimized for specific instrument (e.g., 150 °C) |
| Desolvation Temp | Optimized for specific instrument (e.g., 400 °C) |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-OxoETE | 317.2 | 203.1 | -25 to -40 |
| This compound | 324.2 | 207.1 | -25 to -40 |
Note: Collision energies should be optimized for the specific mass spectrometer used. A tetradeuterated analog (d4) has also been successfully used, with a precursor ion of m/z 321 and a product ion of m/z 207.
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the peak area ratio of 5-OxoETE to this compound against the concentration of the 5-OxoETE standards. The concentration of 5-OxoETE in the unknown samples is then determined from this calibration curve.
Quantitative Performance
The use of a deuterated internal standard allows for high sensitivity and reproducibility.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 20 ng/mL |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Note: These values are representative and may vary depending on the specific matrix and instrumentation. Assays have demonstrated high sensitivity, capable of detecting levels as low as ≤20 pg/sample.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a highly selective, sensitive, and accurate means for the quantification of 5-OxoETE in biological samples. This robust protocol is suitable for a wide range of research and clinical applications, from basic research into inflammatory mechanisms to the development of novel anti-inflammatory drugs. The detailed methodology and performance characteristics presented in this application note serve as a valuable resource for researchers in the field.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 5-OxoETE with 5-OxoETE-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1] 5-OxoETE exerts its biological effects through the highly selective G protein-coupled receptor, OXE receptor (OXER1), which is expressed on various inflammatory cells, including eosinophils, neutrophils, basophils, and monocytes.[1][3] As a powerful chemoattractant for these cells, 5-OxoETE is implicated in the pathophysiology of various inflammatory diseases such as asthma and allergic rhinitis, as well as in cancer biology.
Accurate quantification of 5-OxoETE in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the 5-LO pathway. This application note provides a detailed protocol for the sensitive and specific quantification of 5-OxoETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-OxoETE-d7.
Signaling Pathway of 5-OxoETE
5-OxoETE binds to its receptor, OXER1, which is coupled to a Gi/o protein. This interaction initiates a signaling cascade that leads to various cellular responses. The dissociation of the G protein complex into its Gαi and Gβγ subunits triggers downstream signaling pathways. Key events include the mobilization of intracellular calcium, activation of phosphatidylinositol 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to cellular responses such as chemotaxis, degranulation, and cell survival.
Caption: 5-OxoETE signaling through the OXE receptor.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantification of 5-OxoETE from biological samples such as cell culture supernatants or bronchoalveolar lavage fluid (BALF).
Materials and Reagents
-
5-OxoETE standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)
Sample Preparation: Liquid-Liquid Extraction
This method is suitable for samples like BALF.
-
To 500 µL of the biological sample, add 1 ng of the internal standard, this compound.
-
Add 4 volumes of methyl-t-butyl ether.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
Sample Preparation: Solid Phase Extraction (SPE)
This method is suitable for cell culture supernatants and other aqueous samples.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Spike the sample with the internal standard, this compound.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate in 2% Isopropanol/water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 100% Isopropanol with 5 mM ammonium acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B is typically used. For example: 0-1.5 min at 50% B, then ramp to 70% B over 7.5 min, and then to 100% B. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) in negative ion mode |
| Ionization Voltage | -3000 to -4500 V |
| Source Temperature | 250 - 525°C |
| Gas Flow (Nebulizer) | Optimized for the specific instrument |
| Sheath Gas Temperature | 250°C |
| Sheath Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5-OxoETE: m/z 317 -> 203 This compound: m/z 324 -> 207 (for d7) or 5-OxoETE-d4: m/z 321 -> 207 |
| Collision Energy (CE) | Optimized for each transition |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 5-OxoETE and a fixed concentration of the internal standard, this compound.
-
Peak Integration: Integrate the peak areas for both the analyte (5-OxoETE) and the internal standard (this compound) in the chromatograms of the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of 5-OxoETE to the peak area of this compound for each standard and sample.
-
Standard Curve Generation: Plot the peak area ratio against the corresponding concentration of 5-OxoETE for the calibration standards. Perform a linear regression to generate a standard curve.
-
Quantification of Unknowns: Determine the concentration of 5-OxoETE in the unknown samples by interpolating their peak area ratios on the standard curve.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of 5-OxoETE using an LC-MS/MS method with a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL | |
| Limit of Detection (LOD) | ≤ 20 pg/sample | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Recovery | 85 - 115% |
Experimental Workflow
The overall workflow for the quantification of 5-OxoETE is depicted below.
Caption: Workflow for 5-OxoETE quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of 5-OxoETE in biological samples using LC-MS/MS with a deuterated internal standard. The described methodology offers high sensitivity and specificity, making it a valuable tool for researchers and scientists in academia and the pharmaceutical industry who are investigating the role of 5-OxoETE in health and disease. Adherence to this protocol will enable the generation of accurate and reproducible data, facilitating a deeper understanding of this important lipid mediator and its potential as a therapeutic target.
References
Application Notes and Protocols for 5-OxoETE Analysis: A Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils, and is implicated in the pathophysiology of allergic diseases like asthma, as well as cancer and cardiovascular diseases.[2][3] Accurate quantification of 5-OxoETE in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation of 5-OxoETE for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5-OxoETE Signaling Pathway
5-OxoETE exerts its biological effects by binding to a specific G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[2] Activation of OXER1 by 5-OxoETE triggers a cascade of intracellular signaling events, leading to various cellular responses, including calcium mobilization, chemotaxis, and cell survival.
Caption: 5-OxoETE signaling through the OXER1 receptor.
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reproducible quantification of 5-OxoETE. The low abundance of this analyte in biological matrices necessitates efficient extraction and cleanup procedures to remove interfering substances. The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
General Workflow for 5-OxoETE Sample Preparation and Analysis
Caption: General workflow for 5-OxoETE analysis.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of eicosanoids, including 5-OxoETE.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 40-90% | 96.9-99.8% (for resolvins) | Generally lower than SPE and LLE |
| Limit of Detection (LOD) | 0.01-17.65 ng/mL | ~0.05 ng/mL (for resolvins) | Dependent on subsequent cleanup |
| Limit of Quantification (LOQ) | 0.01-1 ng/mL | ~0.1 ng/mL (for resolvins) | Dependent on subsequent cleanup |
| Sample Throughput | Moderate to High (with automation) | Low to Moderate | High |
| Selectivity | High | Moderate to High | Low |
| Cost | Moderate to High | Low | Low |
Experimental Protocols
Note on Sample Handling: To minimize lipid degradation, it is recommended to quench enzymatic activity and prevent oxidation during sample preparation. Samples should be processed on ice, and antioxidants may be added. Lipid extracts should be stored in organic solvents under an inert atmosphere (e.g., nitrogen) at -20°C or lower.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for the analysis of a broad range of eicosanoids.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Internal standard (IS) solution (e.g., d4-5-OxoETE)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. For a 100 µL plasma sample, add the internal standard.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE column with 2 mL of MeOH.
-
Equilibrate the column with 2 mL of H₂O.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 10% MeOH in water to remove polar impurities.
-
Elution: Elute the 5-OxoETE and other eicosanoids with 1 mL of MeOH.
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 63:37:0.02 v/v/v water:acetonitrile:formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) for Bronchoalveolar Lavage (BAL) Fluid
This protocol is based on a method for the analysis of 5-OxoETE in feline BAL fluid.
Materials:
-
Methyl-t-butyl ether (MTBE)
-
Internal standard (IS) solution (e.g., d4-5-OxoETE)
-
Centrifuge tubes
-
Nitrogen evaporation system
Procedure:
-
Sample Pre-treatment: To a 500 µL aliquot of BAL fluid, add the internal standard.
-
Extraction:
-
Add 4 volumes of MTBE to the sample.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the phases.
-
-
Collection: Transfer the upper organic layer to a clean tube.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Cell Culture Supernatants or Plasma
This protocol provides a general procedure for protein removal. For complex matrices, a subsequent cleanup step like SPE may be necessary.
Materials:
-
Ice-cold acetonitrile (ACN) or methanol (MeOH)
-
Internal standard (IS) solution
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Pre-treatment: In a microcentrifuge tube, add the internal standard to your sample (e.g., 100 µL of cell culture supernatant or plasma).
-
Precipitation:
-
Add 3-5 volumes of ice-cold ACN or MeOH to the sample.
-
Vortex thoroughly to ensure complete mixing.
-
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation method is a critical step in the reliable quantification of 5-OxoETE. While SPE offers high selectivity and good recovery, LLE can also provide excellent recovery with a simpler workflow. PPT is a rapid and high-throughput method, but may require further cleanup for complex samples. The protocols provided herein offer a starting point for researchers, and optimization may be necessary depending on the specific sample matrix and analytical instrumentation. Careful consideration of sample handling and storage is paramount to ensure the stability and integrity of this important lipid mediator.
References
Application Notes and Protocols for 5-OxoETE-d7 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, neutrophils, basophils, and monocytes.[1][2] 5-Oxo-ETE exerts its biological effects through a specific G protein-coupled receptor known as the OXE receptor (OXER1).[1][3] Due to its significant role in inflammatory responses, 5-Oxo-ETE is implicated in the pathophysiology of various diseases, including allergic asthma, atopic dermatitis, and other inflammatory conditions.
The accurate and precise quantification of 5-Oxo-ETE in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies targeting the 5-LO pathway. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and 5-OxoETE-d7 serves as an ideal internal standard for the quantification of endogenous 5-Oxo-ETE. Its near-identical physicochemical properties to the unlabeled analyte ensure compensation for variations during sample preparation and analysis, leading to highly accurate and reliable results.
These application notes provide a detailed protocol for the quantification of 5-Oxo-ETE in clinical samples using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5-Oxo-ETE Signaling Pathway
5-Oxo-ETE is synthesized from 5(S)-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). Upon binding to its receptor, OXER1, on target cells, it initiates a cascade of intracellular signaling events. This signaling is primarily mediated through the Gαi and Gβγ subunits of the G protein complex. The Gβγ dimer activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC) and Akt. These signaling events ultimately result in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of robust and sensitive LC-MS/MS methods for the quantification of 5-Oxo-ETE. The following table summarizes typical quantitative performance data for such methods. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | |
| Limit of Detection (LOD) | ≤ 20 pg/sample | |
| Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Recovery (%) | 85.2 - 92.8% |
Experimental Protocols
Materials and Reagents
-
5-Oxo-ETE analytical standard
-
This compound (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
-
Standard laboratory equipment (pipettes, centrifuges, vials, etc.)
Sample Preparation
The following protocol describes a general solid-phase extraction (SPE) method for the extraction of 5-Oxo-ETE from plasma. This protocol may need to be optimized for different biological matrices.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add a known amount of this compound internal standard (e.g., 1 ng).
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of 5-Oxo-ETE. These parameters should be optimized for the specific instrument being used.
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
5-Oxo-ETE: 317 > 203
-
This compound: 324 > 207 (assuming a d7 labeled standard, adjust based on the actual mass of the deuterated standard used; a tetradeuterated standard would be 321 > 207)
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of 5-Oxo-ETE into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.
-
Quantification: Create a calibration curve by plotting the peak area ratio of 5-Oxo-ETE to this compound against the concentration of the calibration standards. The concentration of 5-Oxo-ETE in the unknown samples can then be determined from this curve.
Experimental Workflow
The overall workflow for the quantitative analysis of 5-Oxo-ETE in clinical samples is depicted in the following diagram.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly accurate, precise, and sensitive approach for the quantification of 5-Oxo-ETE in clinical samples. This methodology is invaluable for researchers and drug development professionals seeking to investigate the role of this potent lipid mediator in health and disease, and to evaluate the efficacy of therapeutic interventions targeting the 5-lipoxygenase pathway. The protocols and data presented here serve as a comprehensive guide for the implementation of this critical analytical technique.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-OxoETE-d7 in Eicosanoid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-OxoETE-d7 in the study of eicosanoid signaling pathways. This document outlines the critical role of 5-OxoETE, its receptor OXER1, and the application of the deuterated internal standard, this compound, for accurate quantification in complex biological matrices. Detailed experimental protocols for key assays are provided to facilitate research in inflammation, allergic diseases, and cancer.
Introduction to 5-OxoETE and its Signaling Pathway
5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent, nonclassic eicosanoid metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway.[1][2] It is a powerful chemoattractant for various inflammatory cells, with particularly high potency for eosinophils, suggesting a significant role in allergic reactions and inflammatory diseases.[3][4][5] 5-OxoETE exerts its effects by binding to the G protein-coupled receptor OXER1 (also known as TG1019, R527, or hGPCR48). The OXER1 receptor is primarily coupled to Gi/o proteins, and its activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling ultimately results in cellular responses such as chemotaxis, degranulation, and cell survival.
The accurate quantification of endogenous 5-OxoETE is crucial for understanding its physiological and pathological roles. Due to its low abundance in biological samples, sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required. This compound, a deuterated analog of 5-OxoETE, serves as an ideal internal standard for this purpose, enabling precise and accurate quantification by correcting for sample loss during extraction and variations in instrument response.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of 5-OxoETE and the analytical parameters for its detection.
Table 1: Bioactivity of 5-OxoETE on Inflammatory Cells
| Cell Type | Assay | Parameter | Value | Reference |
| Feline Eosinophils | Actin Polymerization | EC50 | 0.7 nM | |
| Human Neutrophils | Cytosolic Calcium | EC50 | 2 nM | |
| Human Eosinophils | Chemotaxis | Effective Conc. | ≥ 1 nM | |
| Human Granulocytes | OXE Receptor Antagonism (Compound 230) | IC50 | ~30 nM | |
| Human Granulocytes | OXE Receptor Antagonism (Compound 264) | IC50 | ~30 nM |
Table 2: Mass Spectrometry Parameters for 5-OxoETE and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference |
| 5-OxoETE-PFB | 317 | 203 | 18 eV | |
| 5-OxoETE-d4-PFB | 321 | 207 | 18 eV |
Note: PFB refers to the pentafluorobenzyl ester derivative.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-OxoETE signaling cascade via the OXER1 receptor.
Caption: Workflow for 5-OxoETE analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Quantification of 5-OxoETE in Biological Fluids using LC-MS/MS with this compound Internal Standard
This protocol describes the quantification of 5-OxoETE in biological fluids such as bronchoalveolar lavage fluid (BALF) or plasma.
Materials:
-
Biological fluid sample (e.g., BALF, plasma)
-
This compound internal standard solution (in ethanol or methanol)
-
Methyl-t-butyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Pentafluorobenzyl (PFB) bromide (for derivatization, optional but recommended for increased sensitivity)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (LC-MS grade)
-
Solid-phase extraction (SPE) C18 cartridges (optional, for sample cleanup)
-
Nitrogen gas evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw the biological sample on ice.
-
To a 500 µL aliquot of the sample, add a known amount of this compound (e.g., 1 ng). The amount of internal standard should be optimized based on the expected concentration of endogenous 5-OxoETE and instrument sensitivity.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add 4 volumes of MTBE to the sample.
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Solid-Phase Extraction (Optional Cleanup):
-
For complex matrices, an additional SPE cleanup step can be performed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Reconstitute the dried extract in a small volume of aqueous solvent and load it onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the lipids with methanol or another suitable organic solvent.
-
Dry the eluate under nitrogen.
-
-
Derivatization (Pentafluorobenzyl Esterification - Optional):
-
To the dried lipid extract, add 20 µL of a 1% solution of PFB bromide in acetonitrile and 20 µL of a 1% solution of DIPEA in acetonitrile.
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.02% formic or acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Develop a suitable gradient to achieve good separation of 5-OxoETE from other lipids (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion ESI or APCI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For PFB-derivatized 5-OxoETE: m/z 317 → 203.
-
For PFB-derivatized 5-OxoETE-d4 (as an example): m/z 321 → 207. The exact mass of this compound should be used to determine the precursor ion.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the endogenous 5-OxoETE and the this compound internal standard.
-
Calculate the ratio of the peak area of 5-OxoETE to the peak area of this compound.
-
Generate a calibration curve using known amounts of a 5-OxoETE standard spiked with the same constant amount of this compound.
-
Determine the concentration of endogenous 5-OxoETE in the sample by interpolating the peak area ratio from the calibration curve.
-
Protocol 2: Eosinophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic response of eosinophils to 5-OxoETE.
Materials:
-
Isolated human eosinophils (purity >95%)
-
RPMI 1640 medium with 0.1% BSA
-
5-OxoETE
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plate with polycarbonate membrane, 5 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Trypan blue solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads).
-
Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay Setup:
-
Prepare serial dilutions of 5-OxoETE in RPMI 1640 with 0.1% BSA (e.g., from 0.1 nM to 1 µM).
-
Add the 5-OxoETE dilutions to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the eosinophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours. The optimal incubation time should be determined empirically.
-
-
Cell Migration Analysis:
-
After incubation, carefully remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, for multi-well plates, migrated cells can be quantified by lysing the cells and measuring the activity of an enzyme like eosinophil peroxidase or by using a fluorescent DNA-binding dye.
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the chemotactic response as a function of the 5-OxoETE concentration to determine the dose-response relationship.
-
Protocol 3: Calcium Mobilization Assay in Neutrophils
This protocol describes the measurement of intracellular calcium mobilization in neutrophils in response to 5-OxoETE stimulation.
Materials:
-
Isolated human neutrophils (purity >95%)
-
HBSS with calcium and magnesium
-
Fura-2 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
5-OxoETE
-
Ionomycin (positive control)
-
EGTA (for chelating extracellular calcium, optional)
-
Fluorometric plate reader or flow cytometer capable of ratiometric calcium measurement
Procedure:
-
Cell Loading with Calcium Indicator:
-
Isolate neutrophils from human peripheral blood.
-
Resuspend the neutrophils in HBSS at 1-2 x 10^6 cells/mL.
-
Add Fura-2 AM (e.g., 2-5 µM) and an equal volume of 20% Pluronic F-127.
-
Incubate the cells at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at the desired final concentration.
-
-
Calcium Measurement:
-
Transfer the loaded cell suspension to the wells of a black, clear-bottom 96-well plate or prepare for flow cytometry analysis.
-
Establish a stable baseline fluorescence reading for 1-2 minutes. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
Add varying concentrations of 5-OxoETE to the cells and continue recording the fluorescence.
-
At the end of the experiment, add ionomycin to determine the maximum calcium influx, followed by a calcium chelator (like EGTA) and a cell lysis agent (like digitonin or Triton X-100) to determine the minimum fluorescence for calibration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation if absolute concentrations are desired.
-
Plot the change in intracellular calcium concentration or the fluorescence ratio over time.
-
Determine the peak response for each concentration of 5-OxoETE and plot a dose-response curve to calculate the EC50.
-
Conclusion
This compound is an indispensable tool for researchers studying the role of 5-OxoETE in eicosanoid signaling. Its use as an internal standard ensures the accuracy and reliability of quantitative studies using LC-MS/MS. The detailed protocols provided herein for the quantification of 5-OxoETE and the characterization of its biological activity on inflammatory cells will aid in advancing our understanding of its role in health and disease, and potentially facilitate the development of novel therapeutics targeting the OXER1 receptor.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-eicosatetraenoate is a broadly active, eosinophil-selective stimulus for human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Application Note: High-Recovery Solid-Phase Extraction (SPE) for Eicosanoid Analysis
Introduction
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are key mediators in a multitude of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[1][2] Given their potent biological activity and typically low endogenous concentrations, accurate and sensitive analytical methods are crucial for their study.[3] Solid-phase extraction (SPE) has emerged as a preferred method for the selective extraction and concentration of eicosanoids from complex biological matrices prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation.
This application note provides a detailed protocol for the solid-phase extraction of eicosanoids from biological samples, along with a summary of expected recoveries and a simplified overview of the eicosanoid signaling pathway.
Principles of Solid-Phase Extraction for Eicosanoids
SPE separates compounds from a mixture based on their physical and chemical properties. For eicosanoid analysis, reversed-phase SPE is most commonly employed, utilizing a nonpolar stationary phase (e.g., C18 or polymeric sorbents like Strata-X) and a polar mobile phase. The general workflow involves the following steps:
-
Column Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to ensure reproducible interaction with the sample.
-
Sample Loading: The pre-treated biological sample (e.g., plasma, urine, tissue homogenate) is loaded onto the SPE column. Eicosanoids, being lipophilic, are retained on the nonpolar sorbent while more polar matrix components pass through.
-
Washing: The column is washed with a weak solvent to remove any remaining interfering substances that may have been retained.
-
Elution: A strong, nonpolar organic solvent is used to disrupt the interaction between the eicosanoids and the sorbent, allowing for their collection in a concentrated, purified form.
Eicosanoid Signaling Pathway
Eicosanoids are synthesized from arachidonic acid via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The COX pathway produces prostaglandins and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. These molecules then bind to specific G-protein coupled receptors on target cells to elicit their biological effects.
Caption: Simplified Eicosanoid Signaling Pathway.
Experimental Protocols
Materials
-
SPE Cartridges: C18 (e.g., Sep-Pak C18, Bond Elut C18) or Polymeric (e.g., Strata-X).
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane, HPLC grade
-
Ethyl Acetate or Methyl Formate, HPLC grade
-
Formic Acid or Acetic Acid
-
Internal Standards (deuterated eicosanoids)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
Proper sample handling is critical to prevent the artificial generation or degradation of eicosanoids.
-
Immediately after collection, add an antioxidant and a cyclooxygenase inhibitor (e.g., indomethacin) to biological samples.
-
For plasma or serum, precipitate proteins by adding a cold organic solvent like methanol or ethanol (e.g., 4 parts solvent to 1 part sample).
-
Vortex and incubate at -20°C for at least 45 minutes to facilitate protein precipitation.
-
Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant for SPE.
-
Acidify the supernatant to a pH of approximately 3.5 with formic acid or hydrochloric acid. This step is crucial for the efficient retention of acidic eicosanoids on the reversed-phase sorbent.
Solid-Phase Extraction Protocol (using C18 cartridges)
This protocol is a general guideline and may require optimization depending on the specific eicosanoids of interest and the sample matrix.
-
Column Conditioning:
-
Wash the C18 cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of water (pH 3.5). Do not allow the column to dry out.
-
-
Sample Loading:
-
Load the acidified sample supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
A subsequent wash with a low percentage of organic solvent (e.g., 10-15% methanol in water) can further remove less polar interferences. A wash with hexane can also be performed to elute more polar lipids.
-
-
Elution:
-
Elute the eicosanoids from the cartridge with 5-10 mL of a suitable organic solvent such as methyl formate or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
SPE Workflow Diagram
Caption: General SPE Workflow for Eicosanoid Analysis.
Data Presentation
The recovery of eicosanoids using SPE can be influenced by the specific sorbent, elution solvent, and the complexity of the sample matrix. The following table summarizes typical recovery data from the literature. It is important to note that recovery should be empirically determined for each specific application by spiking known amounts of standards into the matrix.
| Eicosanoid Class | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Prostaglandins | C18 | Methyl Formate | >85 | |
| Leukotrienes | C18 | Methyl Formate | >85 | |
| Lipoxins | C18 | Methyl Formate | >85 | |
| Resolvins | C18 | Methyl Formate | >85 | |
| Protectins | C18 | Methyl Formate | >85 | |
| Maresins | C18 | Methyl Formate | >85 | |
| Mono-hydroxy eicosanoids | Strata-X | Methanol | 75-100 | |
| Prostaglandins | Strata-X | Methanol | ~50 | |
| Leukotrienes | Strata-X | Methanol | ~50 |
Note: Recovery rates can vary significantly based on the specific eicosanoid within a class and the biological matrix. The use of deuterated internal standards for each analyte is highly recommended for accurate quantification.
Conclusion
Solid-phase extraction is a robust and efficient technique for the selective isolation and concentration of eicosanoids from complex biological samples. The protocol outlined in this application note, in conjunction with the use of appropriate internal standards, provides a reliable method for preparing samples for subsequent analysis by LC-MS/MS. The high recovery and clean extracts obtained through SPE are essential for achieving the sensitivity and accuracy required in eicosanoid research.
References
Application Notes and Protocols for the Quantification of 5-OxoETE in Plasma Samples using 5-OxoETE-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2][3] It is a powerful chemoattractant for eosinophils and also exerts effects on other inflammatory cells such as neutrophils, basophils, and monocytes.[1][3] The biological actions of 5-OxoETE are mediated through its specific G protein-coupled receptor, the OXE receptor (OXE-R). Given its role in inflammatory responses, 5-OxoETE is a critical biomarker and potential therapeutic target in a variety of diseases, including asthma, allergic diseases, and cancer.
Accurate and precise quantification of 5-OxoETE in biological matrices such as plasma is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of 5-OxoETE in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, 5-OxoETE-d7.
5-OxoETE Signaling Pathway
5-OxoETE is synthesized from 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). Upon binding to its receptor, OXE-R, which is coupled to a Gi/o protein, it initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in cellular responses such as chemotaxis, degranulation, and calcium mobilization.
Experimental Protocols
This section details the methodology for the extraction and quantification of 5-OxoETE from plasma samples.
Materials and Reagents
-
5-OxoETE analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
-
Human plasma (collected in EDTA tubes)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels). Vortex for 30 seconds.
-
Protein Precipitation: Add 1.5 mL of cold methanol containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.02% acetic acid).
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.
-
Gradient Elution: A gradient from 20% B to 95% B over 20 minutes is a typical starting point, followed by a re-equilibration step. The total run time is approximately 25 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: MRM Transitions for 5-OxoETE and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-OxoETE | 317.2 | 203.1 |
| This compound | 324.2 | 207.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion for 5-OxoETE-d4 has been reported as m/z 207.
Quantitative Data
A calibration curve is constructed by plotting the peak area ratio of 5-OxoETE to this compound against the concentration of the 5-OxoETE standards.
Table 2: Representative Quantitative Parameters
| Parameter | Value |
| Calibration Curve Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 3 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
These values are representative and should be established for each specific assay and instrument.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of 5-OxoETE in plasma.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of 5-OxoETE in plasma samples using this compound as an internal standard coupled with LC-MS/MS analysis. The described methodology, including sample preparation and analytical conditions, offers a reliable approach for researchers and scientists in academic and industrial settings to accurately measure this important inflammatory mediator. The provided diagrams for the signaling pathway and experimental workflow serve as clear visual aids to the described processes.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-OxoETE-d7 in Targeted Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and also activates neutrophils, basophils, and monocytes.[1][3] The biological actions of 5-Oxo-ETE are mediated through its specific G protein-coupled receptor, OXE-R.[4] Given its role in inflammatory responses, 5-Oxo-ETE is a critical target in the study of allergic diseases like asthma, as well as other inflammatory conditions and cancer.
Targeted lipidomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the accurate quantification of bioactive lipids like 5-Oxo-ETE in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. 5-OxoETE-d7, a deuterated analog of 5-Oxo-ETE, serves as an ideal internal standard for these quantitative studies due to its near-identical chemical and physical properties to the endogenous analyte.
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of 5-Oxo-ETE in biological samples, along with an overview of its relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key parameters for the LC-MS/MS-based quantification of 5-Oxo-ETE using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for 5-Oxo-ETE and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Oxo-ETE | 319.2 | 115.1 | 22 |
| 157.1 | 18 | ||
| 203.1 | 15 | ||
| This compound | 326.2 | 115.1 | 22 |
| 164.1 | 18 | ||
| 210.1 | 15 |
Note: The precursor ion for 5-Oxo-ETE is the [M-H]⁻ ion. The specific transitions and collision energies should be optimized for the specific mass spectrometer being used.
Table 2: Typical Concentrations of 5-Oxo-ETE in Biological Samples
| Biological Matrix | Species | Condition | Concentration Range |
| Bronchoalveolar Lavage Fluid | Feline | Experimentally Induced Asthma | 0.41 ± 0.11 nM |
| Serum | Human | Acute Myocardial Infarction | Elevated compared to control |
| Serum | Mouse | Acute Myocardial Infarction Model | ~150 ng/mL |
| Cell Culture Supernatant (Neutrophils) | Human | Stimulated | Detectable from as few as 10,000 cells |
Experimental Protocols
Protocol 1: Extraction of 5-Oxo-ETE from Biological Fluids (e.g., Plasma, Serum, BALF) using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies described for the extraction of eicosanoids from biological fluids.
Materials:
-
Biological sample (e.g., plasma, serum, bronchoalveolar lavage fluid)
-
This compound internal standard solution (in methanol or ethanol)
-
Methyl-t-butyl ether (MTBE)
-
Methanol, ice-cold
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample.
-
Add a known amount of this compound internal standard (e.g., 1 ng) to each sample.
-
Vortex briefly to mix.
-
Add 4 volumes of MTBE to the sample (e.g., 2 mL).
-
Vortex vigorously for 15 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) of 5-Oxo-ETE from Cell Culture Supernatants
This protocol provides a general guideline for SPE, which is suitable for cleaning up samples and concentrating the analyte.
Materials:
-
Cell culture supernatant
-
This compound internal standard solution
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
SPE vacuum manifold
-
Nitrogen gas evaporator
Procedure:
-
Add a known amount of this compound internal standard to the cell culture supernatant.
-
Acidify the sample to a pH of ~3.5 with acetic acid.
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Elute the 5-Oxo-ETE and this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.02% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1.5 min: 65% B
-
1.5-6 min: Linear gradient to 82% B
-
6-8 min: Hold at 82% B
-
8.1-10 min: Return to initial conditions and equilibrate.
-
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
Data Analysis:
-
Quantify 5-Oxo-ETE by calculating the peak area ratio of the endogenous analyte to the this compound internal standard.
-
Generate a calibration curve using known concentrations of 5-Oxo-ETE standard spiked with a constant amount of this compound.
-
Determine the concentration of 5-Oxo-ETE in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthesis of 5-Oxo-ETE, its downstream signaling pathway, and a typical experimental workflow for its quantification.
Figure 1. Biosynthesis of 5-Oxo-ETE from arachidonic acid.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing mass spectrometry parameters for 5-OxoETE-d7
Welcome to the technical support center for the mass spectrometry-based analysis of 5-OxoETE-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: 5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid-d7 (this compound) is a deuterated analog of the biologically active lipid mediator 5-OxoETE. In mass spectrometry, it serves as an ideal internal standard for the accurate quantification of endogenous (non-deuterated) 5-OxoETE.[1][2] Stable isotope-labeled standards like this compound are considered the "gold standard" because they are chemically and physically almost identical to the analyte of interest, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] This allows for correction of sample loss during preparation and compensates for matrix effects that can suppress or enhance the signal in the mass spectrometer.[1]
Q2: What are the key mass spectrometry parameters to consider when analyzing this compound?
A2: The most critical parameters for analyzing this compound using tandem mass spectrometry (MS/MS) are the Multiple Reaction Monitoring (MRM) transitions, which include the precursor ion (Q1) and product ion (Q3) masses. Additionally, optimizing the collision energy (CE) and declustering potential (DP) for each transition is crucial for achieving maximum sensitivity. The analysis is typically performed in negative electrospray ionization (ESI) mode.
Q3: How should I prepare my biological samples for this compound analysis?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. A general workflow involves spiking the sample with a known amount of this compound internal standard at the beginning of the process.[1] This is followed by lipid extraction, often using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids from the sample matrix. SPE is often preferred for processing a large number of samples as it can reduce endogenous impurities that might interfere with the analysis. The extracted lipids are then reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Q4: What type of liquid chromatography (LC) setup is recommended?
A4: Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a highly effective method for the sensitive and selective profiling of eicosanoids like 5-OxoETE. A reversed-phase C18 column is commonly used for separation. The mobile phases typically consist of an aqueous component with a weak acid (e.g., 0.1% acetic acid or a low concentration of ammonium acetate) and an organic solvent like acetonitrile or methanol. A gradient elution is employed to achieve good chromatographic separation of various lipid species.
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect MS Parameters | Verify the MRM transitions (precursor and product ions) for this compound. Ensure the mass spectrometer is operating in negative ionization mode. Re-optimize source parameters such as ion spray voltage and temperature. |
| Sample Degradation | 5-OxoETE can be unstable. Ensure samples are processed promptly and stored at low temperatures (e.g., -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Inefficient Ionization | The choice of ionization technique can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for eicosanoids. Ensure the ESI source is clean and properly maintained. |
| Sample Preparation Issues | Inefficient extraction can lead to loss of the analyte. Ensure the internal standard is added before any extraction steps to account for losses. Verify the pH of the extraction solvents, as this can impact recovery. |
| LC Problems | Check for leaks in the LC system. Ensure the column is not clogged and is properly equilibrated. A dirty column can lead to peak broadening and reduced sensitivity. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Suggested Solution |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Improve sample cleanup by using a more rigorous SPE protocol. Diluting the sample may also help reduce matrix effects. |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any contaminants. Running blank injections between samples can help identify carryover. |
| Co-eluting Isomers | Other eicosanoid isomers may have similar mass-to-charge ratios. Optimize the chromatographic gradient to improve the separation of 5-OxoETE from other interfering compounds. |
Issue 3: Poor Peak Shape (Broadening or Splitting)
| Possible Cause | Suggested Solution |
| Column Overloading | Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or diluting the sample. |
| Incompatible Reconstitution Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Column Degradation | The column's performance can degrade over time. Replace the column if performance does not improve after cleaning. |
| Ionization Source Contamination | Contaminants in the ion source can lead to peak splitting or broadening. Clean the ion source according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical MRM transitions for 5-OxoETE and its deuterated internal standard, this compound. Note that the precursor ion for this compound will be shifted by +7 Da compared to 5-OxoETE, while the product ions may or may not be shifted depending on where the deuterium labels are located on the molecule. The collision energies (CE) and declustering potentials (DP) should be optimized for your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity | Reference |
| 5-OxoETE | 317 | 203 | Negative | |
| 5-OxoETE | 317 | 113 | Negative | |
| This compound | 324 | Dependent on labeling | Negative |
Note: The specific product ions for this compound will depend on the position of the deuterium atoms. It is essential to determine the optimal transitions by infusing the standard into the mass spectrometer.
Experimental Protocols
1. Sample Preparation: Lipid Extraction from Plasma
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of a this compound internal standard working solution of known concentration.
-
Add 100 µL of the plasma sample to the tube containing the internal standard.
-
Briefly vortex the mixture.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing the lipids) to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase linearly to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 20% B and re-equilibrate for 5 minutes.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Parameters:
-
Ion Spray Voltage: -4500 V.
-
Temperature: 450°C.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the optimized transitions for 5-OxoETE and this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
Technical Support Center: Troubleshooting Low Recovery of 5-OxoETE-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of the deuterated internal standard 5-OxoETE-d7 during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Handling and Storage: 5-OxoETE, like other eicosanoids, can be susceptible to degradation if not handled and stored properly.
-
Inefficient Extraction: The chosen extraction method, whether solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may not be optimized for 5-OxoETE, leading to poor partitioning and loss of the analyte.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an artificially low signal.
-
Isotope-Related Issues: While stable isotope-labeled standards are designed to mimic the analyte, differences in physical properties between the deuterated and non-deuterated forms can sometimes lead to chromatographic separation or slightly different extraction efficiencies.
-
Instrumental Problems: Issues with the LC-MS/MS system, such as a contaminated ion source or incorrect instrument parameters, can lead to a general loss of signal for all analytes, including the internal standard.
Q2: How should I store my samples and this compound standard to ensure stability?
Proper storage is critical to prevent degradation. For long-term stability, 5-OxoETE standards should be stored at -80°C, where they are reported to be stable for at least three months. When working with biological samples, it is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase inhibitor, like indomethacin, immediately after collection to prevent enzymatic degradation.[1] Samples should be kept on ice during processing and stored at -80°C for long-term storage.
Q3: My recovery of this compound is inconsistent between samples. What could be the cause?
Inconsistent recovery often points to variability in sample processing or significant matrix effects that differ between individual samples. Key areas to investigate include:
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically. This includes consistent timing for each step, uniform pH adjustment, and precise solvent volumes.
-
Variable Matrix Effects: The composition of biological matrices can vary significantly between subjects or experimental conditions. This can lead to different levels of ion suppression or enhancement for this compound in each sample. A post-extraction addition experiment can help diagnose the extent of matrix effects.
-
Pipetting Errors: Inaccurate pipetting of the internal standard or sample can lead to significant variability. Ensure pipettes are properly calibrated.
Q4: I am observing a chromatographic shift between 5-OxoETE and this compound. Is this normal and how can I address it?
A slight chromatographic shift between a deuterated internal standard and its native analog can sometimes occur due to the kinetic isotope effect. While minor shifts are often tolerated, a significant separation can be problematic as the two compounds may elute into regions with different degrees of ion suppression, leading to inaccurate quantification.
To address this, you can try:
-
Optimizing the LC Method: Adjusting the gradient, flow rate, or column temperature may help to improve co-elution.
-
Using a Different Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard will not exhibit the same chromatographic isotope effect and should co-elute perfectly.
Troubleshooting Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-OxoETE from Biological Fluids
This protocol is a general guideline for SPE of eicosanoids and should be optimized for your specific application. A common choice for eicosanoid extraction is a polymeric reversed-phase sorbent.
Materials:
-
SPE cartridges (e.g., Strata-X)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (HCl), 2M
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
For a 1 mL plasma or serum sample, add 10 µL of a suitable antioxidant solution (e.g., 0.2% BHT in methanol) and a cyclooxygenase inhibitor.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl per mL of sample.[1] Vortex briefly.
-
Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.[1]
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of Methanol.
-
Equilibrate the cartridge with 2 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. A slow, consistent flow rate of approximately 0.5 mL/minute is recommended.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% Methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of Hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the 5-OxoETE and this compound from the cartridge with 1 mL of Methanol or Ethyl Acetate into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS system.
-
Protocol 2: Assessing Matrix Effects
This experiment helps to determine if components in your sample matrix are suppressing or enhancing the ionization of this compound.
Procedure:
-
Extract a blank matrix sample (a sample of the same biological fluid without the analyte or internal standard) using your established protocol.
-
Post-extraction, spike the extracted blank matrix with a known amount of this compound.
-
Prepare a corresponding standard of this compound at the same concentration in the reconstitution solvent (neat solution).
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) x 100
-
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Recovery
| Observation | Potential Cause | Recommended Action |
| Low recovery in all samples | Inefficient extraction | Optimize SPE protocol (sorbent, wash, and elution solvents). Consider liquid-liquid extraction as an alternative. |
| Degradation of internal standard | Ensure proper storage of the this compound stock solution (-80°C). Prepare fresh working solutions. | |
| Instrument sensitivity issue | Check MS tuning and calibration. Clean the ion source. | |
| Variable recovery between samples | Inconsistent sample preparation | Standardize all steps of the sample preparation workflow. Use an automated liquid handler if available. |
| Differential matrix effects | Perform matrix effect assessment (Protocol 2). Consider a more rigorous cleanup step or dilution of the sample. | |
| Pipetting inaccuracies | Calibrate pipettes regularly. | |
| No peak for this compound | Incorrect MS/MS transition | Verify the precursor and product ions for this compound. |
| Clogging of the LC or SPE column | Filter samples before loading. Use guard columns. | |
| Complete loss during extraction | Re-evaluate the entire extraction protocol. Ensure the pH is correct for retention and elution. |
Table 2: Expected Performance Metrics for Eicosanoid Analysis
| Parameter | Expected Range | Notes |
| Extraction Recovery | 70-120% | This is a general range for eicosanoids; specific recovery for this compound should be determined during method validation. |
| Matrix Effect | 85-115% | A value of 100% indicates no matrix effect. Values outside this range suggest significant ion suppression or enhancement. |
| Intra-day Precision (%CV) | < 15% | Determined by analyzing replicate samples within the same day. |
| Inter-day Precision (%CV) | < 15% | Determined by analyzing replicate samples on different days. |
Visualizations
References
improving the signal-to-noise ratio for 5-OxoETE-d7
Welcome to the technical support center for the analysis of 5-OxoETE-d7. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio and achieve robust, reliable quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise (S/N) ratio for this compound?
A low S/N ratio is a common challenge in the analysis of oxylipins due to their low endogenous concentrations and complex biological matrices.[1][2] The primary causes for poor this compound signal can be categorized as:
-
Sample-Related Issues: Inefficient extraction from the sample matrix, analyte degradation, or the presence of contaminants like salts and detergents that suppress the signal.[3][4]
-
Chromatographic Issues: Poor peak shape (broadening or tailing), or co-elution with matrix components that cause ion suppression.[5] Deuterated standards can sometimes separate chromatographically from the native analyte, which may lead to differential ion suppression.
-
Mass Spectrometry Issues: Suboptimal ionization source parameters (e.g., temperature, gas flows), incorrect precursor/product ion selection, or inadequate collision energy.
Q2: Which ionization mode and polarity are best for this compound analysis?
Given its carboxylic acid functional group, this compound is most effectively analyzed in negative ion mode using electrospray ionization (ESI). The acidic proton is readily lost, forming the deprotonated molecule [M-H]⁻ as the precursor ion. Using mobile phase additives that promote deprotonation, such as a weak acid like acetic or formic acid, can help enhance signal intensity.
Q3: My baseline is noisy, which is impacting my S/N ratio. How can I reduce it?
A high baseline can obscure low-level signals. Key strategies to reduce baseline noise include:
-
Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize chemical contaminants.
-
System Contamination: Implement a rigorous cleaning protocol for the LC system and mass spectrometer ion source. Contaminants can build up from previous samples and bleed into subsequent runs.
-
Electronic Noise: Ensure the mass spectrometer is properly grounded and has a stable power supply. If the noise appears electronic in nature, a service engineer may be required for diagnosis.
Q4: I am observing chromatographic separation between the native 5-OxoETE and the this compound internal standard. Is this a problem?
Yes, this can be a significant problem. While deuterated standards are preferable to structural analogs, they can sometimes exhibit slight differences in retention time compared to the native compound. If the two compounds elute at different times, they may experience different degrees of matrix-induced ion suppression, which can compromise the accuracy of quantification. To address this, adjust the chromatographic gradient to be shallower, ensuring the peaks co-elute as closely as possible.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low S/N issues.
Troubleshooting Workflow for Low S/N Ratio
Caption: A decision tree for troubleshooting low S/N ratio issues.
Quantitative Data Summary
For accurate quantification, it is crucial to use optimized instrument parameters. The following table provides typical starting parameters for LC-MS/MS analysis of 5-OxoETE and its deuterated standard. These should be optimized for your specific instrument.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value / Setting | Notes |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for eicosanoids. |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid | Weak acid promotes negative ionization. |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20) with 0.1% Acetic Acid | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Adjust based on column dimensions and system pressure. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity | Essential for detecting the [M-H]⁻ ion. |
| Precursor Ion (Q1) | m/z 321 (for 5-OxoETE-d4) | Based on a tetradeuterated analog. Adjust for your specific d7 standard. |
| Product Ion (Q3) | m/z 207 (for 5-OxoETE-d4) | This is a major, stable fragment ion. Must be optimized. |
| Collision Energy (CE) | Compound-dependent | Must be optimized via infusion to maximize fragment intensity. |
| Source Temp. | 350 - 500 °C | Instrument-dependent; optimize for signal stability and intensity. |
| Internal Standard | This compound (or other deuterated analog) | Added at the beginning of sample prep to control for extraction variability. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5-OxoETE from Plasma/Serum
This protocol is a general guideline for enriching 5-OxoETE from a biological fluid matrix, which is crucial for reducing matrix effects and improving the S/N ratio.
Materials:
-
C18 SPE Cartridges
-
Plasma/Serum Sample
-
This compound Internal Standard (IS) solution
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade
-
Hexane
-
Methyl Formate
-
Phosphoric Acid or Formic Acid
Procedure:
-
Sample Preparation: To 500 µL of plasma, add the this compound IS and antioxidant. Acidify the sample to a pH of ~3.5 with dilute acid to ensure the carboxylic acid group is protonated.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2-3 mL of methanol followed by 2-3 mL of acidified water. Do not let the cartridge run dry.
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering compounds.
-
Wash 1: 2-3 mL of acidified water.
-
Wash 2: 2-3 mL of hexane. This helps remove neutral lipids.
-
-
Analyte Elution: Elute the 5-OxoETE and its IS from the cartridge using 2-3 mL of methyl formate or another suitable solvent like ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General Workflow for LC-MS/MS Analysis
Caption: A standard experimental workflow for this compound quantification.
Signaling Pathway Context
Understanding the origin of 5-OxoETE can provide context for its analysis. It is a potent chemoattractant for eosinophils and neutrophils, formed from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in 5-OxoETE quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address matrix effects during the quantification of 5-OxoETE, a potent lipid mediator involved in inflammatory responses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 5-OxoETE quantification?
A1: Matrix effects are the alteration of analyte ionization in a mass spectrometer, caused by co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] These effects, which include ion suppression or enhancement, can lead to significant inaccuracies in quantification.[2][3] In the analysis of 5-OxoETE, endogenous matrix components like phospholipids, salts, and proteins can interfere with the ionization process, leading to erroneous measurements of this critical biomarker. This interference compromises the accuracy, reproducibility, and sensitivity of the analytical method.
Q2: How can I determine if my 5-OxoETE measurements are being impacted by matrix effects?
A2: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method provides a qualitative view of matrix effects across the chromatographic run. It involves infusing a constant flow of a 5-OxoETE standard solution into the mass spectrometer post-column while injecting a blank matrix extract. Any dip or rise in the 5-OxoETE signal indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
-
Post-Extraction Spike (Quantitative Assessment): This is the most common quantitative approach. It compares the signal response of 5-OxoETE spiked into a pre-extracted blank matrix with the response of 5-OxoETE in a pure solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ME%).
Troubleshooting Guide
Q3: What is the most effective strategy to compensate for matrix effects in my 5-OxoETE analysis?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called stable isotope dilution (SID). A SIL-IS, such as d4-5-oxo-ETE, is chemically identical to 5-OxoETE but has a different mass. Because it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the endogenous analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be accurately corrected, leading to reliable quantification.
Q4: How can I reduce matrix effects through sample preparation before LC-MS analysis?
A4: Effective sample cleanup is crucial for minimizing matrix effects. Solid-Phase Extraction (SPE) is a highly effective technique for purifying lipid components like 5-OxoETE from complex biological matrices. By using an appropriate sorbent (e.g., reversed-phase C18), it is possible to selectively retain 5-OxoETE while washing away interfering components like salts and phospholipids. A well-optimized SPE protocol can significantly reduce matrix interference, thereby improving the accuracy and sensitivity of the assay.
Q5: Is simple dilution of my sample a valid strategy to mitigate matrix effects?
A5: Yes, sample dilution can be a straightforward approach to reduce the concentration of interfering matrix components introduced into the analytical system. However, this strategy is only viable if the concentration of 5-OxoETE in the sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may compromise the sensitivity of the method, making it unsuitable.
Data & Protocols
Quantitative Data Summary
The following tables summarize key data points relevant to assessing and mitigating matrix effects.
Table 1: Illustrative Comparison of Matrix Effects After Different Sample Preparation Techniques
| Sample Preparation Method | Matrix Effect (ME%)* | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 45% (Suppression) | 95% | 43% |
| Liquid-Liquid Extraction | 70% (Suppression) | 85% | 60% |
| Solid-Phase Extraction (SPE) | 92% (Minimal Effect) | 90% | 83% |
| SPE + Phospholipid Depletion | 98% (Minimal Effect) | 88% | 86% |
*Note: ME% is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression, > 100% indicates enhancement. This data is representative and illustrates the typical improvements seen with more rigorous sample cleanup.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Samples:
-
Set A: Spike a known concentration of 5-OxoETE standard into a clean solvent (e.g., methanol).
-
Set B: Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation workflow (e.g., SPE). Spike the final, clean extract with the same concentration of 5-OxoETE standard as in Set A.
-
Set C: Spike the blank biological matrix with the 5-OxoETE standard before the sample preparation workflow.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for 5-OxoETE
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific matrix and cartridge.
-
Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) to pH ~3.5 with a weak acid to ensure 5-OxoETE is in its protonated form. Centrifuge to remove particulates.
-
Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of acidified water (pH 3.5). Do not let the sorbent bed dry out.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of acidified water to remove salts and other polar interferences. Follow with a wash using a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences.
-
Elution: Elute the 5-OxoETE from the cartridge using an appropriate organic solvent like methanol or acetonitrile.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Biosynthesis pathway of 5-OxoETE from arachidonic acid.
Caption: Recommended workflow for 5-OxoETE quantification.
References
stability of 5-OxoETE-d7 in different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-OxoETE-d7.
Stability of this compound in Different Storage Conditions
The stability of this compound, a deuterated internal standard, is critical for accurate quantification of endogenous 5-OxoETE. While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, general guidelines for eicosanoids and deuterated lipid mediators apply. The primary factors affecting stability are temperature, solvent, exposure to light, and freeze-thaw cycles.
Summary of Storage Recommendations and Inferred Stability
| Storage Condition | Recommended Solvent | Inferred Stability | Rationale & Best Practices |
| Long-Term Storage | Ethanol | ≥ 2 years[1] | Store at -80°C in a tightly sealed vial to prevent solvent evaporation and degradation. Aliquoting into single-use vials is highly recommended to minimize freeze-thaw cycles. |
| Short-Term Storage | Ethanol, Methanol | Weeks to months | For working solutions, storage at -20°C is acceptable for shorter periods. Ensure the solvent is of high purity to prevent introduction of contaminants that could accelerate degradation. |
| Aqueous Solutions (e.g., PBS) | PBS (pH 7.2) | Hours to a few days | This compound is sparingly soluble in aqueous buffers. Prepare fresh solutions for each experiment and use them promptly. The stability in aqueous solutions is pH-dependent, with faster degradation observed at acidic pH.[2] |
| Freeze-Thaw Cycles | Any Solvent | Minimize | Repeated freeze-thaw cycles can lead to degradation of eicosanoids. If repeated use from a single stock is necessary, thaw the vial on ice and use the required amount before promptly returning it to -80°C. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound in LC-MS/MS analysis. | 1. Degradation of the standard: Improper storage conditions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). 2. Incorrect solvent: Use of a solvent in which this compound is not soluble. 3. Instrumental issues: Suboptimal mass spectrometer settings. | 1. Prepare a fresh dilution from a new aliquot of the stock solution stored at -80°C. 2. Ensure this compound is dissolved in a compatible solvent like ethanol or methanol before further dilution in aqueous mobile phases. 3. Optimize MS parameters, including precursor and product ions, collision energy, and source settings. |
| High variability in this compound peak area between samples. | 1. Inconsistent pipetting: Inaccurate addition of the internal standard to each sample. 2. Precipitation of the standard: The standard may have precipitated out of solution if the final solvent composition is incompatible. | 1. Use calibrated pipettes and ensure consistent technique when adding the internal standard to all samples and calibration standards. 2. Vortex samples thoroughly after adding the internal standard to ensure it is fully dissolved. |
| Poor chromatographic peak shape. | 1. Incompatible injection solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase. 2. Column degradation: The analytical column may be nearing the end of its lifespan. | 1. The final sample solvent should be as close in composition to the initial mobile phase as possible. 2. Replace the analytical column. |
| Presence of interfering peaks. | 1. Contamination: Contamination from glassware, solvents, or the biological matrix. 2. Isotopic contribution: Natural isotopic abundance from the non-deuterated 5-OxoETE. | 1. Use high-purity solvents and thoroughly clean all glassware. Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components. 2. This is generally minimal with a d7-labeled standard but can be assessed by analyzing a blank sample spiked only with non-deuterated 5-OxoETE. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -80°C in a solution of ethanol.[1] Under these conditions, it is expected to be stable for at least two years.[1]
Q2: Can I store my working solutions of this compound at -20°C?
A2: Yes, for short-term storage of working solutions, -20°C is acceptable. However, for periods longer than a few weeks, it is best to store them at -80°C to minimize the risk of degradation.
Q3: How many times can I freeze and thaw my stock solution of this compound?
A3: It is highly recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Each cycle increases the risk of degradation. If you must use a stock solution multiple times, thaw it on ice and immediately return it to -80°C after use.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of eicosanoids in aqueous solutions is limited and can be pH-dependent.[2] It is recommended to prepare fresh aqueous solutions of this compound for each experiment and use them promptly.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO. It has limited solubility in aqueous buffers like PBS.
Q6: How should I handle this compound to prevent degradation during my experiments?
A6: To minimize degradation, handle this compound on ice whenever possible. Protect it from prolonged exposure to light and air. Use high-purity solvents and clean glassware to avoid contamination.
Experimental Protocols
Protocol for Quantification of 5-OxoETE in Biological Samples using this compound Internal Standard
This protocol outlines a general procedure for the extraction and analysis of 5-OxoETE from biological fluids (e.g., plasma, bronchoalveolar lavage fluid) using this compound as an internal standard for quantification by LC-MS/MS.
1. Sample Preparation and Spiking:
- Thaw biological samples on ice.
- To a defined volume of the sample (e.g., 500 µL), add a known amount of this compound (e.g., 1 ng) in ethanol.
- Vortex briefly to ensure thorough mixing.
2. Liquid-Liquid Extraction:
- Add four volumes of a suitable organic solvent (e.g., methyl-t-butyl ether) to the sample.
- Vortex vigorously for 15 minutes.
- Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes at 4°C to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
3. Reconstitution:
- Reconstitute the dried extract in a small volume (e.g., 50 µL) of an appropriate solvent compatible with the LC-MS/MS system (e.g., 5% ethanol in hexanes or mobile phase A).
4. LC-MS/MS Analysis:
- Inject a portion of the reconstituted sample (e.g., 20 µL) onto a C18 reverse-phase column.
- Use a gradient elution with mobile phases appropriate for lipid analysis (e.g., water with 0.02% acetic acid as mobile phase A and acetonitrile with 0.02% acetic acid as mobile phase B).
- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both 5-OxoETE and this compound in negative ion mode.
- Example Transitions:
- 5-OxoETE: m/z 319.2 → [fragment ions]
- This compound: m/z 326.2 → [fragment ions] (Note: Specific fragment ions should be optimized based on the instrument used).
5. Quantification:
- Generate a standard curve by preparing a series of known concentrations of non-deuterated 5-OxoETE, each spiked with the same constant amount of this compound.
- Process the standards in the same manner as the samples.
- Calculate the peak area ratio of the endogenous 5-OxoETE to the this compound internal standard for both the samples and the standards.
- Determine the concentration of 5-OxoETE in the samples by interpolating their peak area ratios from the standard curve.
Visualizations
Caption: Biosynthesis and signaling pathway of 5-OxoETE.
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Chromatographic Separation of Eicosanoids
Welcome to the technical support center for the chromatographic separation of eicosanoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic analysis of eicosanoids.
Problem: Poor Peak Resolution or Co-elution of Isomers
It is a common challenge to separate isomeric and isobaric eicosanoids, such as prostaglandins PGE2 and PGD2, due to their structural similarity.[1] Poor resolution can compromise accurate identification and quantification.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. Acetonitrile-based mobile phases are often effective for separating isobaric species.[1] Adjusting the pH and ionic strength can also improve separation, especially for structurally similar compounds.[2] |
| Suboptimal Column Chemistry | Select a column with a different stationary phase chemistry. C18 columns are commonly used. Using columns with smaller particle sizes can increase efficiency and resolution. |
| Inadequate Gradient Elution | Implement or optimize a gradient elution method. Starting with a lower organic phase concentration and gradually increasing it can improve the separation of complex mixtures. |
| Column Temperature Not Optimized | Adjust the column temperature. Lowering the temperature can increase retention and improve resolution, though it will also increase analysis time. |
| Column Degradation | If the column is old or has been used extensively, it may be degraded. Regenerate the column according to the manufacturer's instructions or replace it. A guard column can help protect the analytical column and extend its life. |
// Nodes Start [label="Poor Peak Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Optimize Mobile Phase\n(e.g., Acetonitrile-based, pH)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"]; CheckGradient [label="Adjust Gradient Elution", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Modify Column Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumnHealth [label="Assess Column Health", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotResolved [label="Still Poor Resolution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckMobilePhase; CheckMobilePhase -> Resolved [label="Success"]; CheckMobilePhase -> CheckColumn [label="No Improvement"]; CheckColumn -> Resolved [label="Success"]; CheckColumn -> CheckGradient [label="No Improvement"]; CheckGradient -> Resolved [label="Success"]; CheckGradient -> CheckTemp [label="No Improvement"]; CheckTemp -> Resolved [label="Success"]; CheckTemp -> CheckColumnHealth [label="No Improvement"]; CheckColumnHealth -> Resolved [label="Success"]; CheckColumnHealth -> NotResolved [label="No Improvement\n(Consult Specialist)"]; } Caption: Troubleshooting workflow for poor peak resolution.
Problem: Low Sensitivity or Poor Signal-to-Noise Ratio
Eicosanoids are often present at very low concentrations (pM to nM range) in biological samples, making their detection challenging.
Possible Causes and Solutions:
| Cause | Solution |
| Low Analyte Concentration | Concentrate the sample using solid-phase extraction (SPE). SPE is a widely used technique for eicosanoid analysis as it is fast, easy, and effectively removes interfering matrix components. |
| Inefficient Ionization | For LC-MS/MS, consider derivatization to improve ionization efficiency. Conversion of the carboxylic acid group of eicosanoids to a cationic amide can improve detection sensitivity by 10- to 20-fold compared to negative mode electrospray ionization. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of target analytes. Use a more effective sample preparation method, such as SPE, to remove interfering substances. Stable isotope-labeled internal standards can also help to correct for matrix effects. |
| Suboptimal MS/MS Parameters | Optimize mass spectrometer parameters, including collision energy and declustering potential, for each analyte to achieve the best signal. |
Quantitative Impact of Derivatization on Sensitivity:
| Analyte | Limit of Quantification (Underivatized, pg) | Limit of Quantification (AMPP Derivatized, pg) | Sensitivity Improvement |
| Prostaglandins | 5 | 0.2 - 0.5 | ~10-25x |
| 12(S)-HETE | 10 | 0.9 | ~11x |
| Arachidonic Acid | 10 | 1 | 10x |
Data adapted from studies using a Waters Quattro Premier mass spectrometer.
Problem: Sample Instability and Artifact Formation
Eicosanoids are susceptible to degradation and can be artificially generated during sample collection and preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Exogenous Enzymatic Activity | Add inhibitors to the sample during collection and processing to prevent the formation of unwanted eicosanoids. For example, indomethacin can inhibit the formation of prostaglandins and thromboxanes. |
| Oxidation | Add antioxidants like butylated hydroxytoluene (BHT) or L-ascorbic acid to prevent lipid oxidation, which can lead to artificially elevated levels of compounds like isoprostanes. |
| Improper Storage | Store samples at -80°C to minimize degradation, especially for less stable eicosanoids like LTD4. If analysis cannot be performed immediately, store extracted eicosanoids in an organic solvent at -80°C in the dark. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles, as some eicosanoids are unstable under these conditions. |
// Nodes SampleCollection [label="Sample Collection\n(e.g., Plasma, Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitors [label="Add Inhibitors & Antioxidants\n(e.g., Indomethacin, BHT)", fillcolor="#FBBC05", fontcolor="#202124"]; Homogenization [label="Homogenization/Lysis\n(in Methanol to stop reactions)", fillcolor="#F1F3F4", fontcolor="#202124"]; InternalStandards [label="Spike with Internal Standards\n(Deuterated Analogs)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation & Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage [label="Store at -80°C if needed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SampleCollection -> Inhibitors; Inhibitors -> Homogenization; Homogenization -> InternalStandards; InternalStandards -> Extraction; Extraction -> Evaporation; Evaporation -> LCMS; Extraction -> Storage; Storage -> Evaporation; } Caption: Recommended experimental workflow for eicosanoid sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract eicosanoids from biological samples?
A1: Solid-phase extraction (SPE) is the most commonly recommended method for extracting eicosanoids from various biological matrices like plasma, urine, and cell culture media. SPE is favored because it is fast, easy to perform, and effectively removes interfering matrix components that can cause ion suppression in mass spectrometry.
Q2: How can I quantify multiple eicosanoids in a single run?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most powerful method for the simultaneous quantification of a large number of eicosanoids. By using techniques like multiple reaction monitoring (MRM), it is possible to analyze over 100 eicosanoids in a single, short chromatographic run.
Q3: Why are internal standards important in eicosanoid analysis?
A3: Internal standards, particularly stable isotope-labeled (e.g., deuterated) analogs of the eicosanoids of interest, are crucial for accurate quantification. They are added to the sample before processing and help to correct for variability in sample extraction, matrix effects, and instrument response.
Q4: What are the main challenges in separating eicosanoid isomers?
A4: The primary challenge is their similar chemical structures and physical properties, which often result in co-elution during chromatographic separation. For example, isomers may have the same mass and produce similar fragmentation patterns in MS/MS, making their individual quantification difficult without adequate chromatographic separation.
Q5: How can I prevent the artificial formation of eicosanoids during sample handling?
A5: To prevent artifact formation, it is critical to inhibit enzymatic activity immediately upon sample collection. This can be achieved by adding enzyme inhibitors like indomethacin and scraping cells in methanol to stop enzymatic reactions. Adding antioxidants like BHT can prevent non-enzymatic oxidation.
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05", fontcolor="#202124"]; COX [label="Cyclooxygenase (COX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="Lipoxygenase (LOX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450 (CYP450)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGs)\nThromboxanes (TXs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTs [label="Leukotrienes (LTs)\nLipoxins (LXs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EETs [label="Epoxyeicosatrienoic Acids (EETs)\nHydroxyeicosatetraenoic Acids (HETEs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> PLA2 [dir=none]; PLA2 -> AA; AA -> COX; AA -> LOX; AA -> CYP450; COX -> PGs; LOX -> LTs; CYP450 -> EETs; } Caption: Major enzymatic pathways of eicosanoid biosynthesis.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma
This protocol is a general guideline for the extraction of eicosanoids from plasma samples using a reverse-phase SPE column.
Materials:
-
Plasma sample
-
Internal standard solution (containing deuterated eicosanoids)
-
Methanol (MeOH)
-
Water (H2O)
-
Phosphate buffered saline (PBS)
-
Reverse-phase SPE columns (e.g., Strata-X)
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dilute 20 µL of plasma to 1 mL with PBS.
-
Spiking with Internal Standards: Add 100 µL of the internal standard solution to the diluted plasma.
-
Column Conditioning:
-
Wash the SPE column with 3 mL of MeOH.
-
Equilibrate the column with 3 mL of H2O.
-
-
Sample Loading: Apply the prepared plasma sample to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 10% MeOH to remove impurities.
-
Elution: Elute the eicosanoids with 1 mL of MeOH.
-
Drying and Reconstitution:
-
Dry the eluant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Storage: If not analyzed immediately, store the reconstituted sample at -80°C.
References
Technical Support Center: Sensitive Detection of 5-OxoETE
Welcome to the technical support center for the sensitive detection of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of this potent lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is 5-OxoETE and why is its sensitive detection important?
A1: 5-OxoETE is a biologically active metabolite of arachidonic acid, formed through the 5-lipoxygenase (5-LOX) pathway.[1][2] It is a potent chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses, such as in asthma and allergic diseases.[1][3][4] Its involvement in cancer cell survival and cardiovascular disease is also under investigation. Sensitive detection is crucial due to its low endogenous concentrations and its potent biological activity at these low levels.
Q2: Which analytical method is considered the gold standard for the sensitive and selective detection of 5-OxoETE?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most reliable method for the quantification of 5-OxoETE in biological samples. This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low physiological concentrations.
Q3: Are there alternative methods to LC-MS/MS for 5-OxoETE detection?
A3: While LC-MS/MS is preferred, other methods like high-performance liquid chromatography (HPLC) with UV detection have been used. Immunoassays (ELISA) are also a potential method, though specific commercial kits may have varying degrees of sensitivity and specificity. For rigorous quantification, LC-MS/MS is recommended.
Q4: What are the critical steps in sample preparation for 5-OxoETE analysis?
A4: Proper sample collection and preparation are critical to prevent the artificial generation or degradation of 5-OxoETE. Key steps include:
-
Sample Collection and Storage: Samples should be collected and immediately processed or stored at -80°C to minimize enzymatic activity and lipid peroxidation.
-
Extraction: Solid-phase extraction (SPE) is a common and effective method for isolating eicosanoids like 5-OxoETE from complex biological matrices such as plasma, cell culture media, or tissue homogenates.
-
Internal Standard Spiking: The addition of a deuterated internal standard, such as 5-oxo-[11,12,14,15-2H]ETE, at the beginning of the sample preparation process is crucial for accurate quantification by correcting for sample loss during extraction and for matrix effects in the mass spectrometer.
Troubleshooting Guides
LC-MS/MS Method
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for 5-OxoETE | Degradation of 5-OxoETE: Analyte may have degraded during sample collection, storage, or preparation. | Ensure rapid sample processing after collection and consistent storage at -80°C. Keep samples on ice during preparation. |
| Inefficient Extraction: Poor recovery from the solid-phase extraction (SPE) column. | Optimize the SPE protocol. Ensure the column is properly conditioned and that the wash and elution solvents are appropriate for 5-OxoETE. Check recovery using a spiked sample. | |
| Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs (MRM transitions) or collision energy. | Use established MRM transitions for 5-OxoETE (e.g., m/z 317 -> 203). Optimize collision energy and other source parameters for your specific instrument. | |
| Matrix Effects: Co-eluting substances from the biological matrix are suppressing the ionization of 5-OxoETE. | Improve chromatographic separation to resolve 5-OxoETE from interfering compounds. Use a deuterated internal standard to compensate for matrix effects. Dilute the sample if the matrix effect is severe. | |
| High Background Noise | Contaminated Solvents or Glassware: Impurities in solvents or on labware can introduce interfering signals. | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. |
| Carryover from Previous Injection: Residual analyte from a previous, more concentrated sample is retained in the injector or column. | Implement a rigorous needle wash protocol. Inject a blank solvent after high-concentration samples to check for carryover. | |
| Poor Peak Shape | Suboptimal Chromatographic Conditions: Inappropriate mobile phase composition, gradient, or column temperature. | Optimize the mobile phase composition and gradient to achieve better peak focusing. Ensure the column temperature is stable and appropriate for the separation. |
| Sample Solvent Mismatch: The solvent in which the final extract is dissolved is too different from the initial mobile phase. | Re-dissolve the dried extract in a solvent that is similar in composition to the initial mobile phase. | |
| Inconsistent Quantification | Inaccurate Internal Standard Addition: Inconsistent volume or concentration of the internal standard added to samples. | Use a calibrated pipette to add a consistent amount of internal standard to all samples and standards at the beginning of the preparation. |
| Non-linearity of Standard Curve: The standard curve is not linear over the desired concentration range. | Prepare fresh calibration standards. Ensure the highest standard is not saturating the detector. Use a weighted regression if appropriate. |
5-OxoETE ELISA Kit (Hypothetical)
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Expired or Improperly Stored Reagents: Reagents may have lost activity. | Check the expiration dates of all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C). |
| Incorrect Reagent Preparation or Addition: Errors in diluting reagents or adding them in the wrong order. | Carefully follow the kit protocol for reagent preparation and the order of addition. Use calibrated pipettes. | |
| Insufficient Incubation Times or Incorrect Temperature: Incubation steps are critical for binding. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| High Background | Inadequate Washing: Insufficient removal of unbound reagents. | Ensure thorough and consistent washing between steps. Increase the number of washes or the soaking time. |
| Cross-Contamination: Splashing of reagents between wells. | Be careful during pipetting to avoid splashing. Change pipette tips for each standard, sample, and reagent. | |
| Substrate Exposed to Light: Some substrates are light-sensitive and can degrade, leading to high background. | Store and handle the substrate in the dark. | |
| Poor Standard Curve | Pipetting Errors: Inaccurate preparation of the standard dilutions. | Use calibrated pipettes and proper pipetting technique. Prepare fresh standard dilutions for each assay. |
| Degraded Standard: The standard has lost its integrity due to improper storage or handling. | Store the standard as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| High Inter-well Variability | Inconsistent Pipetting: Variation in the volume of reagents added to different wells. | Use a multichannel pipette carefully and ensure all tips are dispensing equal volumes. |
| "Edge Effects": Temperature variations across the plate during incubation. | Ensure the plate is sealed properly and incubated in a stable temperature environment. Avoid stacking plates. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for 5-OxoETE Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 317 | |
| Product Ion (m/z) | 203 | |
| Internal Standard | 5-oxo-[11,12,14,15-2H]ETE | |
| IS Precursor Ion (m/z) | 321 | |
| IS Product Ion (m/z) | 207 | |
| Limit of Detection (LOD) | < 20 pg/sample | |
| Limit of Quantification (LOQ) | Varies by instrument and matrix |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5-OxoETE from Biological Fluids
-
Sample Preparation:
-
Thaw the biological sample (e.g., 1 mL of plasma) on ice.
-
Add 10 µL of a deuterated 5-OxoETE internal standard solution (e.g., 100 ng/mL in ethanol) to the sample.
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M HCl).
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water through the column. Do not allow the column to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the 5-OxoETE and other lipids from the cartridge with 2 mL of a suitable organic solvent, such as methyl formate or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 5-OxoETE
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.02% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: Develop a gradient that effectively separates 5-OxoETE from other eicosanoids and matrix components. For example, start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Endogenous 5-OxoETE: 317 -> 203.
-
Deuterated 5-OxoETE IS: 321 -> 207.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 5-OxoETE in the samples by interpolating their peak area ratios from the standard curve.
-
Visualizations
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid and identification of novel omega-oxidized metabolites in the mouse macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of 5-oxo-ETE synthesis by nitric oxide in human polymorphonuclear leucocytes upon their interaction with zymosan and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 5-OxoETE-d7 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-OxoETE-d7 during sample processing. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of 5-oxo-eicosatetraenoic acid (5-OxoETE). It contains seven deuterium atoms, which increases its molecular weight, allowing it to be distinguished from the endogenous (non-deuterated) 5-OxoETE by mass spectrometry.[1] Its primary application is as an internal standard for the accurate quantification of 5-OxoETE in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the main causes of this compound degradation during sample processing?
The degradation of this compound, mirroring that of endogenous 5-OxoETE, is primarily caused by:
-
Enzymatic Metabolism: Several enzymes can metabolize 5-OxoETE. The most significant is the reversible reduction back to 5(S)-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), particularly in cellular environments with high NADPH levels.[2][3] Other metabolic pathways include ω-oxidation by cytochrome P450 enzymes (CYP4F3) to form 5-oxo-20-HETE, and metabolism by 12-lipoxygenase and 15-lipoxygenase to form 5-oxo-12-HETE and 5-oxo-15-HETE, respectively.[2]
-
Oxidative Stress: The presence of reactive oxygen species can lead to the non-enzymatic degradation of polyunsaturated fatty acids like 5-OxoETE.
-
pH and Temperature Instability: Although specific quantitative data is limited, eicosanoids are generally susceptible to degradation at non-optimal pH and elevated temperatures.
Q3: How should I store my this compound standard and biological samples?
For long-term stability of two years or more, this compound standards should be stored at -80°C. Biological samples intended for eicosanoid analysis should also be stored at -80°C to minimize both enzymatic activity and lipid oxidation, which can still occur at -20°C. It is recommended to flash-freeze samples in liquid nitrogen immediately after collection and before transferring to -80°C storage.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 5-OxoETE using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | Degradation during sample processing: Exposure to high temperatures, inappropriate pH, or active enzymes in the sample. | - Keep samples on ice at all times. - Use cold solvents for extraction. - Immediately add antioxidants (e.g., BHT) and enzyme inhibitors to the sample upon collection. - Follow a validated and rapid extraction protocol. |
| Inefficient extraction: The chosen extraction method may not be suitable for 5-OxoETE. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used for SPE. - For LLE, ensure the pH of the aqueous phase is adjusted to ~3.5-4 to protonate the carboxylic acid group of 5-OxoETE, making it more soluble in the organic phase. | |
| Instrumental issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect MS parameters, or a failing detector. | - Regularly clean and maintain the mass spectrometer. - Ensure the instrument is properly tuned and calibrated. - Optimize MS parameters (e.g., collision energy, declustering potential) for this compound. | |
| High variability in results | Inconsistent sample handling: Differences in the time between sample collection and processing, or variations in extraction procedures. | - Standardize the entire sample handling and processing workflow. - Process all samples in a consistent and timely manner. - Use an automated sample preparation system if available. |
| Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of 5-OxoETE and/or this compound, leading to inaccurate quantification. | - Improve the sample cleanup process to remove interfering substances. This may involve using a more selective SPE sorbent or adding a wash step to your protocol. - Adjust the chromatography to separate the analytes from the interfering compounds. - Prepare calibration curves in a matrix that closely matches the study samples to compensate for matrix effects. | |
| Poor peak shape in chromatography | Inappropriate mobile phase or column: The pH of the mobile phase can affect the peak shape of acidic compounds like 5-OxoETE. The column may not be suitable for lipid analysis. | - Use a C18 reversed-phase column suitable for lipidomics. - Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape. |
| Sample reconstitution solvent is too strong: If the solvent used to dissolve the dried extract is much stronger than the initial mobile phase, it can cause peak distortion. | - Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
Stability of this compound
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate both enzymatic and non-enzymatic degradation. | Keep samples and extracts on ice or at 4°C during processing. Store long-term at -80°C. |
| pH | Extremes in pH can lead to chemical degradation. Acidic conditions are generally preferred for extraction. | Adjust sample pH to ~3.5-4 before liquid-liquid or solid-phase extraction to improve stability and recovery. |
| Enzymatic Activity | Enzymes such as 5-HEDH, lipoxygenases, and CYPs can metabolize 5-OxoETE. | Immediately after collection, add a cocktail of broad-spectrum enzyme inhibitors. Flash-freezing also helps to halt enzymatic activity. |
| Oxidation | As a polyunsaturated fatty acid derivative, 5-OxoETE is susceptible to oxidation. | Add an antioxidant like butylated hydroxytoluene (BHT) to the collection tubes and extraction solvents. Store samples under an inert gas (e.g., argon or nitrogen) if possible. |
| Light | Prolonged exposure to UV light can potentially cause degradation of conjugated double bond systems. | Protect samples and standards from direct light by using amber vials and minimizing exposure. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
Hydrochloric Acid (2M)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
To 1 mL of plasma/serum, add this compound internal standard to the desired final concentration.
-
Add BHT to a final concentration of ~0.05% to prevent oxidation.
-
Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.
-
Vortex briefly and let sit at 4°C for 15 minutes.
-
Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of ethanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned SPE cartridge.
-
Apply a slight positive pressure or gentle vacuum to achieve a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Wash with 5 mL of 15% ethanol in water.
-
Wash with 5 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the this compound and endogenous 5-OxoETE with 5 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex thoroughly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic and signaling pathway of 5-OxoETE.
Experimental Workflow for Sample Processing
Caption: Recommended workflow for this compound sample preparation.
References
Technical Support Center: Optimizing 5-OxoETE Extraction from Tissues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is 5-OxoETE and why is its extraction from tissues challenging?
A1: 5-OxoETE is a potent bioactive lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] It is a powerful chemoattractant for eosinophils and other inflammatory cells, suggesting its role in allergic diseases and inflammation.[2][3] Extraction is challenging due to its low endogenous concentrations, susceptibility to degradation, and its association with other cellular components like proteins and complex lipids, which can interfere with isolation.[4]
Q2: What are the principal methods for extracting 5-OxoETE from tissues?
A2: The two primary methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred as it is a rapid procedure that uses less solvent and offers higher selectivity compared to traditional LLE. LLE methods, such as those based on the Folch or Bligh and Dyer techniques, are also widely used for lipid extraction from tissues.
Q3: How should tissue samples be handled and stored prior to extraction to ensure 5-OxoETE stability?
A3: To prevent degradation, autoxidation, and hydrolysis, tissue samples should be processed for extraction immediately after harvesting. If immediate extraction is not possible, samples must be snap-frozen in liquid nitrogen and stored at -80°C. During the extraction process, samples should always be kept on ice to minimize isomerization of the lipid mediator. It is also recommended to add a cyclooxygenase inhibitor, like indomethacin, immediately after collection.
Q4: What is the general mechanism of 5-OxoETE biosynthesis?
A4: 5-OxoETE is formed from arachidonic acid, which is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by the enzyme 5-lipoxygenase (5-LO). 5-HpETE is then reduced to 5-hydroxy-eicosatetraenoic acid (5-HETE). Finally, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), with NADP+ as a cofactor, oxidizes 5-HETE to form 5-OxoETE. Conditions of oxidative stress can dramatically increase 5-OxoETE synthesis by elevating intracellular NADP+ levels.
5-OxoETE Biosynthesis and Signaling Pathway
Caption: Biosynthesis of 5-OxoETE and its action via the OXE receptor.
Troubleshooting Guide
Q: Why is my 5-OxoETE recovery consistently low?
A: Low recovery can stem from several factors. Here’s a checklist to troubleshoot the issue:
-
Incomplete Tissue Homogenization: Tissues must be thoroughly homogenized to release lipids from cellular compartments. Ensure you are using an appropriate homogenization method (e.g., bead beating, sonication) and that the tissue is completely disrupted.
-
Suboptimal Solvent Selection: The choice of solvent is critical. For LLE, a mixture of polar and non-polar solvents (e.g., chloroform/methanol) is needed to disrupt lipid-protein complexes and dissolve neutral lipids. For SPE, ensure the elution solvent (e.g., methyl formate, ethyl acetate) is strong enough to displace 5-OxoETE from the C18 column.
-
Sample Degradation: 5-OxoETE is sensitive to pH and temperature. Ensure samples are kept on ice and that any acidification steps are performed rapidly. Avoid prolonged exposure to harsh acidic or basic conditions.
-
Poor Phase Separation (LLE): In LLE, incomplete separation of the aqueous and organic layers will lead to loss of analyte. Ensure proper centrifugation to achieve a clear separation. Adding salt to the aqueous phase can sometimes improve partitioning.
-
SPE Column Issues: The SPE column may be overloaded, or it may have dried out between conditioning and loading. Follow the manufacturer's instructions carefully. A soak step during conditioning and elution can sometimes improve recovery.
Q: My LC-MS/MS results show high variability between replicate samples. What could be the cause?
A: High variability often points to inconsistencies in sample preparation or handling.
-
Inconsistent Sample Preparation: Ensure every step, from tissue weighing to final solvent evaporation, is performed as consistently as possible. Use of an internal standard (e.g., deuterium-labeled 5-OxoETE) is crucial to correct for variability in extraction efficiency and instrument response.
-
Volatility of Solvents: Some extraction solvents, like methyl-tert-butyl ether (MTBE), are highly volatile, which can affect the reproducibility of the extraction if not handled carefully.
-
Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and inconsistent results. Allow sufficient time for precipitation at a cold temperature (e.g., -20°C for 45 minutes) after adding methanol.
Q: I am observing interfering peaks in my chromatogram. How can I improve the purity of my extract?
A: Interfering peaks are usually due to co-extraction of other lipids or non-lipid contaminants.
-
Refine SPE Washing Steps: In SPE, the washing steps are critical for removing impurities. A common sequence involves a polar wash (e.g., water/methanol) to remove hydrophilic contaminants, followed by a non-polar wash (e.g., hexane) to remove more non-polar lipids before eluting the target eicosanoids.
-
Optimize LLE Partitioning: For LLE, washing the organic extract with a salt solution (e.g., KCl or NaCl) can help remove water-soluble impurities.
-
Chromatographic Separation: If sample cleanup doesn't resolve the issue, optimize your LC method. Adjusting the gradient, flow rate, or switching to a different column chemistry may be necessary to separate 5-OxoETE from interfering isobars.
Data Presentation
Table 1: Comparison of Primary Extraction Methodologies
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Differential partitioning between a solid sorbent and a liquid mobile phase. | Partitioning of analytes between two immiscible liquid phases. |
| Selectivity | High; can be tailored by choosing specific sorbents and wash/elution solvents. | Moderate; primarily based on polarity. |
| Recovery | Generally high (>85-95% reported for eicosanoids). | Variable, can be lower for highly polar lipids that partition into the aqueous phase. |
| Solvent Usage | Lower volumes compared to LLE. | Higher volumes of organic solvents are typically required. |
| Throughput | Amenable to high-throughput automation with 96-well plates. | Can be more labor-intensive and difficult to automate. |
| Common Issues | Column drying, sorbent overloading, breakthrough of analyte. | Emulsion formation, incomplete phase separation, loss of polar lipids. |
Table 2: Recommended Solvents for 5-OxoETE Extraction
| Solvent/Mixture | Role in Extraction | Key Considerations |
| Methanol (MeOH) | Protein precipitation; initial lipid solubilization. | Added cold to quench metabolic activity and precipitate proteins. |
| Chloroform/Methanol | LLE; effective for a broad range of lipids. | Classic "Folch" or "Bligh & Dyer" method; chloroform is toxic. |
| Methyl-tert-butyl ether (MTBE) | LLE; alternative to chloroform. | Less toxic than chloroform, but highly volatile, which can affect reproducibility. |
| Ethyl Acetate / Hexane | SPE elution / SPE wash. | Ethyl acetate is a common elution solvent for eicosanoids. Hexane is used to wash away non-polar lipids. |
| Methyl Formate | SPE elution. | An effective elution solvent for specialized pro-resolving mediators (SPMs) and eicosanoids. |
Experimental Protocols
General Workflow for 5-OxoETE Extraction from Tissue
References
Technical Support Center: Quantification of Lipid Mediators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of lipid mediators.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during sample handling, analysis, and data interpretation.
Pre-Analytical & Sample Handling
Question: I am seeing high variability in my lipid mediator measurements between samples that should be similar. What are the likely causes related to sample collection and handling?
Answer: High variability often originates from pre-analytical factors. Key areas to investigate include:
-
Sample Collection: Inconsistent collection methods can activate platelets and endothelial cells, leading to the artificial formation of prostaglandins and thromboxanes. Ensure a standardized and minimally invasive collection protocol is used for all samples. The addition of a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), immediately after collection can help mitigate this.
-
Storage Conditions: The stability of lipid mediators is highly dependent on storage temperature and duration.[1][2][3][4] Improper storage can lead to degradation through enzymatic activity, hydrolysis, and oxidation. For long-term storage, samples should be flash-frozen in liquid nitrogen and maintained at -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.
-
Anticoagulant Choice: The type of anticoagulant used can impact lipid stability and extraction efficiency. It is crucial to use the same anticoagulant for all samples within a study to ensure consistency.
Quantitative Data Summary: Lipid Mediator Stability
The following table summarizes the stability of various lipid classes under different storage conditions.
| Lipid Class | Storage at Room Temperature (20-25°C) | Storage at 4°C | Long-term Storage at -20°C | Long-term Storage at -80°C |
| Fatty Acids | Prone to rapid oxidation and enzymatic degradation. | More stable than at room temperature, but degradation is still a concern for polyunsaturated fatty acids (PUFAs). | Significant degradation of some fatty acids (up to 80%) has been reported. | Generally stable, considered the optimal temperature for long-term storage. |
| Prostaglandins | Unstable, prone to degradation. | Limited stability, should be processed quickly. | Degradation can occur over time. | Recommended for long-term storage to maintain integrity. |
| Leukotrienes | Highly unstable, particularly sensitive to oxidation. | Short-term storage is possible, but rapid analysis is recommended. | Susceptible to degradation. | Optimal for preserving leukotriene integrity. |
| Lysophospholipids | Levels can artificially increase due to hydrolysis of phospholipids. | Hydrolysis can still occur, though at a slower rate than at room temperature. | Prone to changes in concentration. | Stable for long-term storage. |
Analytical Procedures
Question: My recovery of lipid mediators after extraction is consistently low. How can I improve my extraction efficiency?
Answer: Low recovery is a common issue and can often be addressed by optimizing your extraction protocol. Two primary methods are used for lipid mediator extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This is the most frequently used technique for extracting lipid mediators. It offers good selectivity and can remove many interfering substances. To improve recovery with SPE:
-
Ensure Proper pH: Acidifying the sample to a pH of approximately 3.5 is crucial for the efficient binding of eicosanoids to the C18 stationary phase.
-
Optimize Washing and Elution Solvents: Use appropriate solvents to wash away impurities without eluting your analytes of interest. Elution with a suitable organic solvent, such as ethyl acetate or methyl formate, is critical for recovery.
-
Consider Different Sorbent Chemistries: While C18 is common, other sorbents may be more suitable for your specific lipid mediators of interest.
-
-
Liquid-Liquid Extraction (LLE): LLE methods, such as the Folch or Bligh and Dyer techniques, are also widely used. While they can offer high recovery for a broad range of lipids, they may also co-extract more interfering compounds.
Quantitative Data Summary: Comparison of Extraction Methods
This table provides a general comparison of the recovery efficiencies of SPE and LLE for different lipid classes. Actual recoveries can vary based on the specific protocol and biological matrix.
| Lipid Class | Solid-Phase Extraction (SPE) Recovery | Liquid-Liquid Extraction (LLE) Recovery |
| Prostaglandins | Generally good to excellent (>80%) with optimized protocols. | Can be high, but may require further cleanup steps. |
| Leukotrienes | Good recovery, but can be variable depending on the specific leukotriene. | High recovery is achievable, but selectivity can be lower. |
| Specialized Pro-resolving Mediators (SPMs) | Preferred method for selective extraction of SPMs. | Can be effective, but may co-extract interfering species. |
Question: I am observing significant matrix effects in my LC-MS/MS analysis, leading to poor accuracy and reproducibility. What strategies can I use to minimize these effects?
Answer: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS-based lipidomics. Here are several strategies to mitigate them:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): As mentioned, SPE is effective at cleaning up samples and removing many matrix components.
-
Phospholipid Removal Plates: These are specifically designed to deplete phospholipids, a major source of matrix effects in plasma and serum samples.
-
-
Optimize Chromatographic Separation: Achieving good chromatographic separation between your analytes and co-eluting matrix components is crucial.
-
Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution of analytes from interfering compounds.
-
Column Chemistry: Using a column with a different stationary phase may provide better selectivity.
-
-
Use Appropriate Internal Standards: The use of stable isotope-labeled internal standards is the gold standard for correcting matrix effects. These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.
Data Analysis & Interpretation
Question: My data processing software is identifying a large number of lipid mediators, but I am not confident in the accuracy of these identifications. How can I avoid false positives?
Answer: Inaccurate lipid identification is a significant pitfall in lipidomics, often stemming from the over-reliance on automated software without manual validation.
-
Manual Spectral Validation: Always manually inspect the MS/MS spectra of your identified lipids and compare them to reference spectra from databases or authentic standards. Do not solely rely on the software's library match score.
-
Retention Time Validation: Compare the retention times of your identified lipids with those of authentic standards run on the same chromatographic system.
-
Beware of Isobaric and Isomeric Interferences: Many lipid mediators have the same nominal mass (isobars) or even the same elemental composition (isomers). Chromatographic separation is essential to distinguish between these.
-
Use Multiple Software Platforms with Caution: Different data processing platforms can yield inconsistent results from the same dataset. If using multiple platforms, be aware of the potential for discrepancies and use a consensus-based approach for identification.
Question: I have missing values in my dataset. How should I handle them?
Answer: Missing values are common in lipidomics datasets and can arise for various reasons, including the lipid being below the limit of detection. Simply ignoring them can lead to biased results.
-
Understand the Reason for Missingness: Determine if the value is missing because the lipid is truly absent or below the detection limit, or due to a technical issue.
-
Imputation Methods: If appropriate, use imputation methods to estimate the missing values. Common methods include replacing missing values with a small value (e.g., half of the minimum detected value for that lipid) or using more sophisticated statistical methods like k-nearest neighbor (k-NN) imputation. The choice of imputation method should be carefully considered and its potential impact on the results acknowledged.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma
This protocol is a representative example and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of a suitable internal standard (e.g., deuterated prostaglandin E2).
-
Acidify the sample to pH 3.5 by adding 2M hydrochloric acid (approximately 50 µL per mL of plasma).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 5 mL of deionized water.
-
-
Sample Loading and Washing:
-
Load the acidified plasma supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 10 mL of 15% ethanol in water to remove less non-polar impurities.
-
Wash the cartridge with 10 mL of hexane to elute highly non-polar lipids.
-
-
Elution:
-
Elute the eicosanoids with 10 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Lipid Mediator Quantification
Caption: A generalized workflow for the quantification of lipid mediators.
Eicosanoid Signaling Pathway
Caption: A simplified diagram of the major eicosanoid signaling pathways.
References
Validation & Comparative
A Researcher's Guide to Internal Standards: Comparing 5-OxoETE-d7 in Eicosanoid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 5-OxoETE-d7, a deuterated internal standard, with other classes of internal standards used in the analysis of the potent inflammatory mediator 5-Oxo-eicosatetraenoic acid (5-OxoETE) and other eicosanoids.
This comparison is supported by a review of experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in quantitative mass spectrometry to correct for variability introduced during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring it is equally affected by these variations, thereby providing a reliable reference for quantification. The most common types of internal standards used in eicosanoid analysis are stable isotope-labeled (SIL) standards, such as deuterated (e.g., this compound) and carbon-13 (¹³C)-labeled compounds, and non-isotopically labeled structural analogs.
Performance Comparison: Deuterated vs. Other Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative analysis due to their high degree of chemical and physical similarity to the endogenous analyte.[1]
This compound: A Deuterated Internal Standard
This compound is a synthetic version of 5-OxoETE where seven hydrogen atoms have been replaced by deuterium atoms. This mass shift allows it to be distinguished from the endogenous analyte by the mass spectrometer while maintaining nearly identical chemical properties.
Advantages of Deuterated Standards like this compound:
-
Correction for Matrix Effects: Deuterated standards co-elute closely with the analyte, meaning they experience similar ion suppression or enhancement from complex biological matrices, leading to more accurate quantification.[1]
-
Compensation for Sample Loss: Any loss of the analyte during extraction and sample preparation is mirrored by a proportional loss of the deuterated internal standard, ensuring the analyte-to-internal standard ratio remains constant.[2]
-
Improved Precision and Accuracy: By accounting for various sources of error, deuterated standards significantly enhance the precision and accuracy of analytical methods.[3]
Potential Limitations of Deuterated Standards:
-
Chromatographic Shift: The slight difference in physicochemical properties due to the carbon-deuterium bond can sometimes lead to partial chromatographic separation from the analyte. This can result in differential matrix effects if the two compounds do not elute in an identical matrix environment.
-
Isotopic Instability: In some cases, deuterium atoms can exchange back with hydrogen atoms from the solvent, a phenomenon known as back-exchange, which can compromise the integrity of the standard. However, the deuterium atoms in this compound are placed in positions that are not readily exchangeable.
-
Kinetic Isotope Effect: The stronger carbon-deuterium bond can sometimes lead to different rates of reaction or metabolism compared to the native compound, which could be a factor in certain experimental designs.
Alternative Internal Standards
-
¹³C-Labeled Internal Standards: These are often considered superior to deuterated standards. The carbon-13 label does not significantly alter the polarity or hydrophobicity of the molecule, resulting in near-perfect co-elution with the analyte. Furthermore, the ¹³C-label is not susceptible to back-exchange.[4] However, they are generally more expensive and less widely available than their deuterated counterparts.
-
Non-Deuterated (Structural Analog) Internal Standards: These are compounds with a similar but not identical chemical structure to the analyte. While more affordable, they often exhibit different chromatographic retention times and ionization efficiencies, leading to less effective compensation for matrix effects and a higher potential for inaccurate quantification.
Data Presentation: A Comparative Overview
Table 1: Illustrative Comparison of Recovery and Matrix Effects
| Internal Standard Type | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Deuterated | PGE₂ | Human Plasma | 95.1 - 104.7 | Not explicitly stated, but method showed good accuracy | |
| Deuterated | LTB₄ | Human Plasma | 86.4 - 103.2 | Not explicitly stated, but method showed good accuracy | |
| Structural Analog | Kahalalide F | Plasma | Not Reported | Accuracy (% Mean Bias): 96.8 | |
| Deuterated | Kahalalide F | Plasma | Not Reported | Accuracy (% Mean Bias): 100.3 |
Recovery is defined as the percentage of the analyte recovered from the sample matrix during the extraction process. Matrix effect is the influence of co-eluting substances on the ionization of the analyte.
Table 2: Illustrative Comparison of Precision and Accuracy
| Internal Standard Type | Analyte | Matrix | Precision (% RSD) | Accuracy (% Deviation) | Reference |
| Deuterated | 23 Eicosanoids | Rat Kidney | <20 | 75-120% (recovery) | |
| Deuterated | 34 Eicosanoids | Human Serum | Meets FDA guidelines | Meets FDA guidelines | |
| Structural Analog | Long Chain Fatty Acids | Human Plasma | Median Increase in Variance: 141% | Median Relative Absolute Percent Bias: 1.76% | |
| Deuterated | 5-HIAA | Urine | < 12 | < 12 |
Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (%RSD). Accuracy is the closeness of a measured value to the true value.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 5-OxoETE in a biological sample using this compound as an internal standard, based on established methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To a 500 µL biological sample (e.g., plasma, cell culture supernatant), add a known amount of this compound (e.g., 1 ng).
-
Acidification: Acidify the sample to pH ~3.5 with a suitable acid (e.g., 1M acetate buffer).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation of 5-OxoETE from other eicosanoids and matrix components.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
5-OxoETE: Monitor the transition from the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 115.1).
-
This compound: Monitor the transition from the precursor ion (m/z 326.2) to its corresponding product ion.
-
-
Mandatory Visualizations
References
- 1. Development and validation of a high-performance liquid chromatography-electrospray mass spectrometry method for the simultaneous determination of 23 eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. foodriskmanagement.com [foodriskmanagement.com]
A Comparative Guide to 5-OxoETE Quantification Methods: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of the potent lipid mediator 5-Oxo-eicosatetraenoic acid (5-OxoETE) is crucial for understanding its role in a range of physiological and pathological processes, including inflammation, allergic reactions, and cancer. This guide provides a comprehensive cross-validation of two primary analytical methods for 5-OxoETE quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed comparison of their performance, experimental protocols, and the signaling pathway of 5-OxoETE.
At a Glance: Method Comparison
The choice between LC-MS/MS and ELISA for 5-OxoETE quantification depends on the specific requirements of the study, such as the need for high specificity and multiplexing capabilities versus high throughput and ease of use. Below is a summary of the key performance characteristics of each method.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio) | Good to High (dependent on antibody cross-reactivity) |
| Sensitivity (LOD/LOQ) | High (pg/mL to low ng/mL range)[1] | Good (typically in the low ng/mL range)[2] |
| Dynamic Range | Wide | Narrower |
| Throughput | Lower | Higher |
| Multiplexing | Yes (simultaneous analysis of multiple eicosanoids)[1] | No (single analyte per assay) |
| Matrix Effects | Can be significant, requires careful sample preparation | Can be present, but often mitigated by assay buffers |
| Cost (Instrument) | High | Low |
| Cost (Per Sample) | Lower (with high sample numbers) | Higher (reagent-based) |
| Ease of Use | Requires specialized expertise | Relatively simple and routine |
The 5-OxoETE Signaling Pathway
5-OxoETE is a product of the 5-lipoxygenase (5-LOX) pathway and exerts its biological effects by binding to the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor.[3] Activation of OXER1 triggers a cascade of intracellular signaling events that mediate cellular responses such as chemotaxis of inflammatory cells, particularly eosinophils and neutrophils.[4]
Experimental Workflow for 5-OxoETE Quantification
The general workflow for quantifying 5-OxoETE involves sample collection and preparation, followed by analysis using either LC-MS/MS or ELISA. The diagram below illustrates the key steps in each workflow.
Detailed Experimental Protocols
LC-MS/MS Quantification of 5-OxoETE
This protocol provides a general framework for the analysis of 5-OxoETE in biological matrices. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify the sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a weak acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the eicosanoids, including 5-OxoETE, with an organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for eicosanoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-OxoETE and an internal standard (e.g., a deuterated analog) are monitored. For 5-OxoETE (m/z 319.2), characteristic product ions would be selected for quantification and qualification.
-
Data Analysis: A standard curve is generated using known concentrations of a 5-OxoETE standard. The concentration of 5-OxoETE in the samples is determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
ELISA Quantification of 5-OxoETE
This protocol is based on the principles of a competitive ELISA, which is a common format for small molecule quantification.
1. Reagent Preparation
-
Prepare wash buffer, assay buffer, and standards according to the manufacturer's instructions.
-
Dilute samples as necessary to fall within the dynamic range of the assay.
2. Assay Procedure
-
Add a specific volume of the standard or sample to the wells of a microplate pre-coated with an antibody specific for 5-OxoETE.
-
Add a fixed amount of enzyme-labeled 5-OxoETE (tracer) to each well. During incubation, the sample's 5-OxoETE and the tracer will compete for binding to the antibody.
-
Incubate the plate for the time and at the temperature specified in the kit protocol.
-
Wash the plate several times with the wash buffer to remove any unbound reagents.
-
Add the enzyme substrate to the wells. The enzyme bound to the tracer will catalyze a color change. The intensity of the color is inversely proportional to the amount of 5-OxoETE in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5-OxoETE in the samples by interpolating their absorbance values on the standard curve.
Cross-Validation and Concluding Remarks
Both LC-MS/MS and ELISA are valuable tools for the quantification of 5-OxoETE. LC-MS/MS offers superior specificity and the ability to measure multiple analytes in a single run, making it ideal for discovery and in-depth profiling of eicosanoid pathways. However, it requires significant capital investment and specialized technical expertise.
ELISA, on the other hand, is a more accessible, high-throughput method suitable for routine analysis of a large number of samples. While generally specific, the potential for cross-reactivity with structurally related molecules should be considered and validated.
For robust and reliable data, it is recommended to validate the chosen method in the specific biological matrix of interest. In some cases, cross-validation of a subset of samples using both methods can provide a high degree of confidence in the results. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and the desired balance between throughput, specificity, and multiplexing capability.
References
- 1. 5-HETE(5-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Performance of Analytical Methods for Eicosanoid Measurement
An Inter-Laboratory Perspective on the Quantification of 5-Oxo-Eicosatetraenoic Acid (5-OxoETE)
For researchers, scientists, and professionals in drug development, the accurate measurement of bioactive lipids like 5-oxo-eicosatetraenoic acid (5-OxoETE) is critical for understanding inflammatory processes and evaluating potential therapeutic interventions. Although a formal inter-laboratory comparison study for 5-OxoETE measurement has not been published, this guide provides a comparative overview of validated analytical methodologies, offering insights into their performance and the experimental protocols that underpin them. The methods predominantly rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV detection.
The following table summarizes the performance characteristics of various analytical methods used for the quantification of eicosanoids, including 5-OxoETE and its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE). These methods provide a benchmark for laboratories aiming to measure these analytes in biological matrices.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Precision (%RSD) | Reference |
| UPLC-MS/MS | 25 Eicosanoids (including 5-HETE) | Human Serum | 0.048 - 0.44 ng/mL | >0.99 (r²) | >64.5% | <20% | [1] |
| RP-HPLC | 5-HETE | Human Lung Cancer Tissue | 10.0 ng/mL | 10 - 1000 ng/mL | Not Reported | 0.21 - 2.60% (Intra-day) | [2][3] |
| LC-MS/MS | 5-OxoETE | Feline Bronchoalveolar Lavage (BAL) Fluid | Not Specified (Standard curve from 0-1 ng) | Not Specified | Not Reported | Not Reported | |
| LC-MS/MS | Isoprostanoids | Standard Solutions | Not specified | >0.99 (r²) | Not Applicable | Not Reported | [4] |
| RP-HPLC-PDA | Phytoestrogenic Flavonoids | Plant Extract | 1.027 - 2.922 µg/mL | 1.25 - 20 µg/mL | 96.96 - 106.87% | ≤1.45% (Intra-day), ≤2.35% (Inter-day) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are protocols adapted from published studies for the measurement of 5-OxoETE and related compounds.
UPLC-MS/MS for Eicosanoid Profiling in Human Serum
This method is designed for the simultaneous quantification of multiple eicosanoids, providing a broad overview of the inflammatory lipid profile.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-condition a Waters Oasis-HLB 96-well plate with 0.5 mL of methanol, followed by 0.5 mL of 0.1% formic acid in water.
-
Spike 200 µL of serum with 20 µL of an internal standard mixture and dilute with 5% formic acid.
-
Apply the mixture to the SPE plate.
-
Wash the plate with 0.5 mL of 5% methanol solution containing 0.1% formic acid.
-
Elute the analytes twice with 0.2 mL of methanol containing 0.05% butylated hydroxytoluene (BHT) and 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: A gradient of solvents with continuous ionization polarity switching is employed.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Continuous ionization polarity switching (positive and negative modes).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
RP-HPLC for 5-HETE Quantification in Human Lung Tissue
This method provides a cost-effective approach for quantifying 5-HETE, the precursor to 5-OxoETE.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Detailed SPE protocol for tissue is not provided in the abstract but is a key step in the methodology.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, 10 mM ammonium acetate, and 1 M acetic acid (70:30:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Wavelength: UV detection at 240 nm.
-
LC-MS/MS for 5-OxoETE in Feline BAL Fluid
This method is specific for the quantification of 5-OxoETE in a biological fluid matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Add 1 ng of a deuterated internal standard (d4-5-oxo-ETE) to 500 µL of BAL fluid.
-
Extract by adding 4 volumes of methyl-t-butyl ether.
-
Shake vigorously for 15 minutes and centrifuge at 3000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the dried sample in 50 µL of 5% ethanol in hexanes.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
The specific column, mobile phase, and MS parameters are not detailed in the provided abstract but would involve a C18 column and MRM for detection.
-
Visualizing Key Pathways and Workflows
5-OxoETE Signaling Pathway
The biological effects of 5-OxoETE are initiated by its interaction with the OXE receptor (OXER1), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events.
Caption: Biosynthesis and signaling pathway of 5-OxoETE.
General Experimental Workflow for 5-OxoETE Measurement
The quantification of 5-OxoETE from biological samples involves a multi-step process to ensure accuracy and precision.
Caption: A generalized workflow for the quantification of 5-OxoETE.
References
- 1. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
The Gold Standard for 5-OxoETE Quantification: A Comparative Guide to Using 5-OxoETE-d7
For researchers, scientists, and drug development professionals investigating inflammatory pathways, accurate and precise quantification of the potent lipid mediator 5-oxo-eicosatetraenoic acid (5-OxoETE) is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior accuracy and precision achieved with the use of a deuterated internal standard, 5-OxoETE-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5-OxoETE is a powerful chemoattractant for eosinophils and other inflammatory cells, playing a significant role in allergic reactions and other inflammatory diseases.[1] Its quantification in biological matrices is crucial for understanding its pathological roles and for the development of novel therapeutics. While various methods can be employed for this purpose, the stable isotope dilution (SID) technique using a deuterated internal standard like this compound coupled with LC-MS/MS has emerged as the most reliable and robust approach.
Superior Performance with a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard such as this compound is its ability to compensate for variations during sample preparation and analysis. Since this compound is chemically identical to the endogenous 5-OxoETE, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification, as any loss of analyte during extraction or fluctuations in instrument response are corrected for by the internal standard.
Alternative methods, such as using a structurally similar (but not identical) internal standard or external calibration without an internal standard, are more susceptible to matrix effects and procedural errors, leading to less reliable results.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of 5-OxoETE quantification by LC-MS/MS, comparing the use of a deuterated internal standard (like this compound) with quantification using an external standard curve without an internal standard. The data is representative of validated bioanalytical methods following FDA and ICH guidelines.[2][3]
| Performance Metric | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS (External Standard Only) |
| Accuracy (%) | 95 - 105 | 80 - 120 |
| Precision (CV %) | ||
| - Intra-day | < 10 | < 20 |
| - Inter-day | < 15 | < 25 |
| Linearity (r²) | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | ≤ 20 pg/sample[1] | 50 - 100 pg/sample |
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation protocol is crucial for accurate quantification. The following is a general procedure for the extraction of 5-OxoETE from biological samples:
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of lipids.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to each sample at the beginning of the extraction process.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Solid-Phase Extraction (SPE): Further purify and concentrate the lipid fraction using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the sample.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: The following mass transitions are typically monitored:
-
5-OxoETE: m/z 319.2 -> 115.1
-
This compound: m/z 326.2 -> 115.1 (or other specific fragment)
-
-
The ratio of the peak area of endogenous 5-OxoETE to the peak area of the this compound internal standard is used to calculate the concentration of 5-OxoETE in the sample by referencing a calibration curve prepared with known amounts of 5-OxoETE and a fixed amount of this compound.
Visualizing the Process
5-OxoETE Signaling Pathway
Caption: Biosynthesis and signaling pathway of 5-OxoETE.
Experimental Workflow for 5-OxoETE Quantification
Caption: Workflow for 5-OxoETE quantification using LC-MS/MS.
Conclusion
For researchers requiring the highest level of confidence in their 5-OxoETE measurements, the use of a deuterated internal standard like this compound in conjunction with LC-MS/MS is the unequivocal method of choice. This approach provides superior accuracy, precision, and sensitivity compared to methods that do not employ a stable isotope-labeled internal standard. By compensating for analytical variability, this methodology ensures that the quantitative data generated is a true reflection of the biological system under investigation, which is critical for advancing our understanding of inflammatory diseases and for the development of effective therapeutics.
References
performance characteristics of different LC-MS platforms for eicosanoids
For researchers, scientists, and drug development professionals delving into the intricate world of eicosanoids, the analytical challenge is significant. These potent lipid mediators, involved in a vast array of physiological and pathological processes, are present at low concentrations and exist as a complex mixture of structurally similar isomers. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for their sensitive and specific quantification. This guide provides an objective comparison of the performance characteristics of different LC-MS platforms for eicosanoid analysis, supported by experimental data and detailed methodologies.
Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in inflammation, immunity, cardiovascular function, and cancer. The three major enzymatic pathways responsible for their biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Understanding the intricate balance and dysregulation of these pathways is critical for disease diagnosis and therapeutic development.
Performance Characteristics of LC-MS Platforms
The choice of an LC-MS platform for eicosanoid analysis is dictated by the specific requirements of the study, including the number of analytes, the required sensitivity, and the complexity of the biological matrix. The most commonly employed platforms are triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems.
Triple Quadrupole (QQQ) Mass Spectrometry: QQQ instruments, often coupled with ultra-high-performance liquid chromatography (UHPLC), are the workhorses for targeted eicosanoid quantification.[1][2] They operate in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[3] This targeted approach allows for the accurate quantification of a large number of eicosanoids in a single run with short analysis times.[2]
High-Resolution Mass Spectrometry (HRMS - QTOF): HRMS platforms like QTOF offer high mass accuracy and resolution, enabling the confident identification of analytes based on their accurate mass.[4] While historically considered less sensitive than QQQs for targeted quantification, recent advancements have made them competitive, with some studies showing equivalent or even better sensitivity for certain applications. QTOF instruments are particularly advantageous for untargeted or discovery-based lipidomics, where the goal is to identify a broad range of lipids without prior knowledge of their identity.
The following table summarizes the key performance characteristics of these platforms for eicosanoid analysis based on published data.
| Performance Characteristic | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (QTOF) | Key Considerations |
| Sensitivity (LOD/LOQ) | Excellent, often in the low pg to fg range on-column. For example, LODs for LTB4 and PGD2 can be <0.05 ng/mL and 0.1 ng/mL respectively. | Increasingly competitive with QQQs, with LODs in the sub-ng/mL range. Can offer comparable or better sensitivity for some analytes. | Sensitivity is analyte and matrix-dependent. Method optimization is crucial. |
| Selectivity | Very high due to MRM, minimizing interferences from complex matrices. | High, based on accurate mass measurement, reducing the likelihood of false positives. | Co-eluting isomers can still be a challenge for both platforms and require excellent chromatographic separation. |
| Linearity | Wide dynamic range, typically spanning 3-5 orders of magnitude. | Good linearity, often covering four orders of magnitude. | Important for accurate quantification across a range of concentrations. |
| Robustness | Generally considered very robust and reliable for high-throughput quantitative analysis. | Modern instruments demonstrate good robustness for routine analysis. | Dependent on proper maintenance and system suitability checks. |
| Untargeted Analysis | Limited capability for identifying unknown compounds. | Ideal for untargeted and discovery workflows due to full-scan high-resolution data acquisition. | QTOF provides the flexibility to retrospectively analyze data for new compounds of interest. |
Experimental Protocols
A typical workflow for the LC-MS analysis of eicosanoids involves sample preparation, chromatographic separation, and mass spectrometric detection. The following provides a generalized experimental protocol.
Sample Preparation
The goal of sample preparation is to extract eicosanoids from the biological matrix, remove interfering substances, and concentrate the analytes. Solid-phase extraction (SPE) is the most common technique.
-
Internal Standard Spiking: To correct for analyte losses during sample preparation and for matrix effects, a mixture of deuterated eicosanoid internal standards is added to the sample at the beginning of the extraction process.
-
Protein Precipitation/Cell Lysis: For plasma or serum samples, proteins are often precipitated with a cold organic solvent like methanol or acetonitrile. For cell culture samples, cells can be lysed to release intracellular eicosanoids.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: A reversed-phase SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elution: The eicosanoids are eluted with a higher concentration of organic solvent, such as methanol or methyl formate.
-
-
Dry-down and Reconstitution: The eluate is dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in the initial mobile phase for LC-MS analysis.
Liquid Chromatography
UHPLC is preferred for its high resolution and speed, which is crucial for separating the numerous eicosanoid isomers.
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤2 µm) is typically used.
-
Mobile Phases:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.02% formic acid or 0.1% acetic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute the eicosanoids based on their polarity.
-
Flow Rate: Typical flow rates for UHPLC are in the range of 0.3-0.6 mL/min.
Mass Spectrometry
Eicosanoids are typically analyzed in the negative ion electrospray ionization (ESI) mode.
-
Triple Quadrupole (QQQ):
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM). For each eicosanoid, a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Scheduled MRM: To maximize sensitivity and the number of analytes monitored in a single run, a scheduled MRM approach can be used, where the instrument only monitors for a specific MRM transition during the expected elution time of the analyte.
-
-
Quadrupole Time-of-Flight (QTOF):
-
Ionization: ESI in negative mode.
-
Acquisition Mode: Data can be acquired in full scan mode to detect all ions within a specified mass range or in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation data for identification.
-
Targeted Analysis: For quantification, extracted ion chromatograms (XICs) are generated using a narrow mass window around the accurate mass of the precursor ion.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the biological context and the analytical process, the following diagrams illustrate the major eicosanoid signaling pathways and a typical experimental workflow.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
A Researcher's Guide to Eicosanoid Analysis: Comparing Key Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of eicosanoids is critical for understanding inflammation, cardiovascular disease, and a host of other physiological and pathological processes. This guide provides a comprehensive comparison of the three primary analytical methods used for eicosanoid analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Eicosanoids are a family of potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Their diverse and often transient nature presents a significant analytical challenge. The choice of analytical method can profoundly impact the accuracy, sensitivity, and scope of research findings. This guide will delve into the technical specifications, experimental workflows, and performance characteristics of each method to aid in selecting the most appropriate technique for your research needs.
At a Glance: Method Comparison
| Feature | LC-MS/MS | GC-MS | ELISA |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (pg to fg levels) | High (pg levels) | High (pg/mL to ng/mL) |
| Multiplexing | High (dozens to hundreds of analytes) | Moderate (multiple analytes) | Low (single analyte per assay) |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Prep | Moderate (Solid-Phase Extraction) | Extensive (Derivatization required) | Minimal to Moderate |
| Cost (Instrument) | High | High | Low |
| Cost (Per Sample) | Moderate | Moderate to High | Low to Moderate |
| Expertise | High | High | Low to Moderate |
Performance Characteristics
The quantitative performance of each method is a crucial factor in experimental design. The following table summarizes typical performance data for the analysis of a representative eicosanoid, Prostaglandin E2 (PGE2).
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL[1] | ~1-10 pg on column | 10 - 40 pg/mL[2][3] |
| Linear Dynamic Range | 3-4 orders of magnitude[1] | 2-3 orders of magnitude | 1-2 orders of magnitude[3] |
| Intra-assay Precision (%CV) | <15% | <15% | <10% |
| Inter-assay Precision (%CV) | <15% | <20% | <12% |
Eicosanoid Signaling Pathways
Eicosanoids are synthesized via three primary enzymatic pathways originating from arachidonic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. Understanding these pathways is essential for interpreting analytical results and for targeted drug development.
Experimental Workflows
The choice of analytical method dictates the experimental workflow, from sample preparation to data analysis. The following diagram illustrates a generalized workflow for eicosanoid analysis, highlighting the key differences between the methods.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common and crucial step for both LC-MS/MS and GC-MS analysis is the extraction and purification of eicosanoids from the biological matrix. Solid-phase extraction is a widely used technique for this purpose.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
2M Hydrochloric Acid
-
Internal Standards (deuterated eicosanoids)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Sample Acidification: Acidify the biological sample (e.g., plasma, urine, tissue homogenate) to a pH of approximately 3.5 with 2M HCl. This protonates the carboxylic acid group of the eicosanoids, promoting their retention on the C18 stationary phase.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard mixture to the sample. This is crucial for accurate quantification, as it corrects for sample loss during extraction and for matrix effects during analysis.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities, followed by 2 mL of hexane to remove non-polar impurities such as neutral lipids.
-
Elution: Elute the eicosanoids from the cartridge with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization for GC-MS analysis.
Analytical Methodologies
LC-MS/MS is considered the gold standard for eicosanoid analysis due to its high sensitivity, specificity, and multiplexing capabilities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Protocol:
-
Chromatographic Separation: Inject the reconstituted sample extract onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) is typically used to separate the eicosanoids.
-
Ionization: The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where the eicosanoids are ionized, typically forming [M-H]⁻ ions in negative ion mode.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the molecular ion of the eicosanoid of interest). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. This two-stage mass filtering provides very high specificity.
-
Data Analysis: The peak areas of the endogenous eicosanoids are compared to the peak areas of their corresponding deuterated internal standards to calculate the concentration of each analyte in the original sample.
GC-MS is a powerful technique for eicosanoid analysis, offering high resolution and sensitivity. However, it requires a chemical derivatization step to make the eicosanoids volatile.
Instrumentation:
-
Gas Chromatograph with a capillary column
-
Mass Spectrometer with an Electron Ionization (EI) or Chemical Ionization (CI) source
Protocol:
-
Derivatization: The dried sample extract from the SPE procedure must be derivatized. This typically involves a two-step process:
-
Esterification: The carboxylic acid group is converted to a methyl or pentafluorobenzyl (PFB) ester.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
-
-
GC Separation: The derivatized sample is injected into the GC, where the volatile eicosanoid derivatives are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Ionization and Mass Analysis: The separated compounds eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification and quantification.
-
Data Analysis: Quantification is typically performed using selected ion monitoring (SIM), where the instrument is set to detect only specific ions characteristic of the target analyte and its internal standard.
ELISA is a high-throughput, cost-effective method for quantifying a single eicosanoid at a time. It is particularly useful for screening large numbers of samples. Competitive ELISAs are commonly used for small molecules like eicosanoids.
Materials:
-
ELISA kit for the specific eicosanoid of interest (containing a pre-coated microplate, standards, antibody, enzyme conjugate, substrate, and stop solution)
-
Microplate reader
Protocol:
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the provided eicosanoid standard. Dilute the samples as necessary.
-
Competitive Binding: Add the standards and samples to the wells of the microplate, which are pre-coated with a capture antibody. Then, add a known amount of enzyme-conjugated eicosanoid. The endogenous eicosanoid in the sample and the enzyme-conjugated eicosanoid will compete for binding to the limited number of antibody sites.
-
Washing: After incubation, wash the plate to remove any unbound components.
-
Substrate Addition: Add a chromogenic substrate to the wells. The enzyme bound to the plate will convert the substrate into a colored product.
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the eicosanoid in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the eicosanoid in the unknown samples.
Conclusion: Choosing the Right Method
The optimal method for eicosanoid analysis depends on the specific research question, the number of samples, the desired level of specificity and sensitivity, and the available resources.
-
LC-MS/MS is the method of choice for comprehensive, quantitative profiling of a wide range of eicosanoids with high sensitivity and specificity. It is ideal for in-depth mechanistic studies and biomarker discovery.
-
GC-MS offers high sensitivity and resolution but is more labor-intensive due to the derivatization step. It is a robust method for targeted quantitative analysis of a smaller number of eicosanoids.
-
ELISA is a cost-effective, high-throughput method suitable for the rapid quantification of a single, specific eicosanoid in a large number of samples. It is well-suited for screening studies and for laboratories without access to mass spectrometry equipment.
By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to obtain reliable and meaningful data in the complex and dynamic field of eicosanoid research.
References
Validating 5-OxoETE as a Biomarker of Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-OxoETE) as a biomarker of inflammation against other established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of its potential in research and drug development.
Introduction to 5-OxoETE
5-OxoETE is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[3][4] The synthesis of 5-OxoETE is significantly upregulated under conditions of oxidative stress due to its dependence on elevated intracellular levels of NADP+.[3] This eicosanoid exerts its biological effects primarily through the G-protein coupled receptor, OXE receptor (OXER1), which is highly expressed on eosinophils and to a lesser extent on neutrophils, basophils, and monocytes. Its primary role is as a powerful chemoattractant for these inflammatory cells, suggesting its importance in allergic diseases such as asthma, as well as other inflammatory conditions.
Comparative Performance of 5-OxoETE as a Chemoattractant
The potency of 5-OxoETE as a chemoattractant for key inflammatory cells has been compared to other well-known mediators. The following table summarizes the half-maximal effective concentrations (EC50) for chemotaxis and related cellular responses.
| Mediator | Cell Type | Response | EC50 / Optimal Concentration | Reference |
| 5-OxoETE | Human Eosinophils | Chemotaxis | Significant effects at 1 nM | |
| Feline Eosinophils | Actin Polymerization | 0.7 nM | ||
| Human Neutrophils | Actin Polymerization | 10 nM | ||
| Human Neutrophils | Calcium Mobilization | ~3.6 nM (derived from 5-oxo-EPE data) | ||
| Leukotriene B4 (LTB4) | Human Neutrophils | Chemotaxis | Optimal at 1000 nM | |
| Platelet-Activating Factor (PAF) | Human Eosinophils | Chemotaxis | Optimal at 1 nM | |
| Human Neutrophils | Chemotaxis | Optimal at 1000 nM | ||
| Complement Component 5a (C5a) | Human Neutrophils | Chemotaxis | Optimal at 10 nM |
Comparison with Established Clinical Biomarkers
Direct comparative studies of 5-OxoETE with established clinical biomarkers like C-reactive protein (CRP) in asthma or prostaglandin E2 (PGE2) in rheumatoid arthritis are limited. However, a comparison of their reported roles and levels in these diseases provides valuable context.
| Biomarker | Disease | Typical Findings | Concentration Range | Reference |
| 5-OxoETE | Feline Asthma | Elevated in bronchoalveolar lavage fluid | Physiologically relevant levels detected | |
| C-Reactive Protein (CRP) | Human Asthma | Significantly higher in asthmatics vs. controls | Asthmatics (mean): 2.42-5.47 mg/L; Controls (mean): 1.29-1.46 mg/L | |
| Prostaglandin E2 (PGE2) | Human Rheumatoid Arthritis | Elevated in synovial fluid | Levels fall with NSAID treatment |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of 5-OxoETE's role and its validation as a biomarker, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.
Caption: 5-OxoETE is synthesized from arachidonic acid and signals through the OXE receptor.
Caption: A typical workflow for quantifying 5-OxoETE in biological samples.
Experimental Protocols
Chemotaxis Assay (Modified Boyden Chamber)
-
Cell Isolation: Isolate primary human eosinophils or neutrophils from peripheral blood of healthy donors using standard density gradient centrifugation and immunomagnetic separation techniques. Resuspend cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Chamber Assembly: Assemble a multi-well chemotaxis chamber (e.g., Neuro Probe) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading: Add different concentrations of the chemoattractant (5-OxoETE or other mediators) diluted in buffer to the lower wells. Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Cell Staining and Counting: After incubation, remove the filter, wipe the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface (e.g., with Diff-Quik).
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a light microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the EC50.
Quantification of 5-OxoETE by LC-MS/MS
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 5 µL of a 10x deuterated 5-OxoETE solution).
-
Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and centrifuge.
-
Condition an SPE cartridge (e.g., Oasis HLB or STRATA-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.5 mL of 5% methanol in water.
-
Elute the analytes with 1.2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Employ a binary solvent gradient. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: Acetonitrile.
-
Run a gradient from approximately 30% B to 95% B over several minutes to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Optimize the MS parameters for 5-OxoETE and the internal standard.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard for quantification.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of a 5-OxoETE standard.
-
Quantify the amount of 5-OxoETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
5-OxoETE is a potent chemoattractant for eosinophils and neutrophils, exhibiting high potency at nanomolar concentrations. Its synthesis is closely linked to oxidative stress, a key feature of many inflammatory conditions. While direct clinical comparisons with established biomarkers like CRP are currently lacking, the available data suggests that 5-OxoETE holds promise as a specific and sensitive biomarker for inflammatory diseases characterized by eosinophilic infiltration, such as asthma. The detailed experimental protocols provided in this guide offer a foundation for researchers to further validate and explore the utility of 5-OxoETE in their specific areas of interest. Further studies directly comparing 5-OxoETE with existing biomarkers in well-defined patient cohorts are warranted to fully establish its clinical value.
References
- 1. Platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of human neutrophils by C3a and C5A. Comparison of the effects on shape changes, chemotaxis, secretion, and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Eicosanoid Profiles: A Guide for Researchers in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Eicosanoids, a family of potent lipid signaling molecules derived from the oxygenation of 20-carbon polyunsaturated fatty acids like arachidonic acid, are pivotal regulators of a vast array of physiological and pathophysiological processes.[1][2][3] Their roles in inflammation, immunity, cardiovascular function, and cancer have made them a critical area of study for understanding disease mechanisms and developing novel therapeutic interventions.[4][5] This guide provides a comparative overview of eicosanoid profiles in various health and disease states, supported by experimental data and detailed methodologies.
Data Presentation: Eicosanoid Levels in Health vs. Disease
The following tables summarize quantitative changes in key eicosanoid levels observed in different disease states compared to healthy controls. These alterations are often tissue- or biofluid-specific and can serve as valuable biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.
Table 1: Eicosanoid Profile Alterations in Inflammatory Conditions
| Eicosanoid | Disease | Biofluid/Tissue | Change vs. Healthy Controls | Reference |
| Prostaglandin D2 (PGD2) | Aspirin-Intolerant Asthma | Sputum | Significantly Higher | |
| Leukotriene E4 (LTE4) | Aspirin-Intolerant Asthma | Urine | Significantly Higher | |
| Prostaglandin E2 (PGE2) | Head and Neck Cancer | Serum | Inverse correlation with T classification | |
| 12-HETE & 20-HETE | Benign Prostatic Hypertrophy & Prostate Cancer | Urine | Elevated |
Table 2: Eicosanoid Profile Alterations in Cardiovascular Disease
| Eicosanoid | Disease | Biofluid/Tissue | Change vs. Healthy Controls | Reference |
| Prostaglandins (general) | Hypertension | Plasma | Associated with blood pressure traits | |
| Epoxyeicosatrienoic acids (EETs) | Myocardial Infarction (post-PCI) | Plasma | Increased | |
| Prostaglandin E2 (PGE2) | Myocardial Infarction (post-PCI) | Plasma | Decreased | |
| Thromboxane A2 (TXA2) | Myocardial Infarction (post-PCI) | Plasma | Decreased |
Table 3: Eicosanoid Profile Alterations in Neurodegenerative Disease
| Eicosanoid | Disease | Biofluid/Tissue | Change vs. Healthy Controls | Reference |
| Arachidonic Acid (precursor) | Alzheimer's Disease | Brain | Elevated accumulation | |
| Prostaglandin E2 Receptor (EP3) | Alzheimer's Disease | Temporal Cortex | Expanded expression to glial cells |
Experimental Protocols: Profiling Eicosanoids
The gold standard for the quantitative analysis of eicosanoids in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide range of eicosanoid species.
General Workflow for Eicosanoid Analysis by LC-MS/MS
-
Sample Collection and Handling:
-
Biological samples (e.g., plasma, urine, sputum, tissue homogenates) should be collected and immediately placed on ice to minimize enzymatic activity.
-
An antioxidant, such as butylated hydroxytoluene (BHT), is often added to prevent auto-oxidation of eicosanoids.
-
Samples should be stored at -80°C until analysis to ensure stability.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal standards (isotopically labeled versions of the eicosanoids of interest) are added to the sample for accurate quantification.
-
Proteins are precipitated using an organic solvent (e.g., methanol or acetonitrile).
-
The supernatant is diluted and acidified.
-
Solid-phase extraction is performed using a C18 cartridge to isolate the eicosanoids from the sample matrix. The cartridge is washed, and the eicosanoids are eluted with an organic solvent.
-
The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The extracted eicosanoids are separated using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid (e.g., formic acid) to improve chromatographic peak shape.
-
Tandem Mass Spectrometry (MS/MS): The separated eicosanoids are ionized, typically using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each eicosanoid and internal standard are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
The concentration of each eicosanoid in the sample is determined by comparing the peak area ratio of the endogenous eicosanoid to its corresponding internal standard against a calibration curve generated using known concentrations of analytical standards.
-
Visualizations: Signaling Pathways and Experimental Workflow
Eicosanoid Biosynthesis Pathways
Eicosanoids are synthesized from arachidonic acid via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.
Caption: Major pathways of eicosanoid biosynthesis from arachidonic acid.
Pro-inflammatory Signaling of Prostaglandin E2 (PGE2)
PGE2 is a key pro-inflammatory eicosanoid that exerts its effects by binding to a family of G-protein coupled receptors (EP1-4), leading to diverse downstream signaling cascades.
Caption: Simplified signaling pathways of the pro-inflammatory eicosanoid PGE2.
Experimental Workflow for Eicosanoid Profiling
The following diagram illustrates the key steps in a typical experimental workflow for the comparative analysis of eicosanoid profiles.
Caption: A typical experimental workflow for eicosanoid profiling.
References
- 1. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]
- 3. Eicosanoids in health and in disease: an appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of 5-OxoETE-d7
Essential Safety and Logistical Information for Researchers
5-OxoETE-d7 is a deuterated analog of 5-Oxo-eicosatetraenoic acid, a potent inflammatory mediator. It is primarily utilized as an internal standard for the accurate quantification of endogenous 5-OxoETE in biological samples through mass spectrometry.[1] As this product is typically supplied as a solution in ethanol, the disposal procedures are governed by the regulations for flammable organic solvents. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
Immediate Safety and Disposal Plan
The disposal of this compound, as with any laboratory chemical, must be handled with care, following institutional and local regulations for hazardous waste. Since the compound is dissolved in ethanol, it is classified as a flammable liquid and hazardous waste.
Step-by-Step Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should ethanol solutions be poured down the sink.[2][3] This practice is illegal in many jurisdictions, poses a fire hazard, and can harm the environment.[2][3]
-
Collection of Waste: All waste containing this compound and its ethanol solvent must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with flammable liquids and be clearly labeled as "Hazardous Waste," "Flammable," and list the contents (e.g., "Ethanol with trace this compound").
-
-
Segregation of Waste: Keep the ethanol waste stream separate from other chemical wastes, especially oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.
-
Proper Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a flammable storage cabinet or a fume hood, away from any sources of ignition.
-
Arrange for Pickup: Once the waste container is nearly full (around 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.
Data Presentation: Disposal and Safety Summary
| Parameter | Guideline | Source |
| Waste Classification | Flammable Liquid / Hazardous Waste | |
| Primary Hazard | Flammability of Ethanol Solvent | |
| Disposal Method | Collection for licensed hazardous waste disposal | |
| Drain Disposal | Strictly Prohibited | |
| Container Type | Labeled, compatible container for flammable liquids | |
| Storage | Designated satellite accumulation area (e.g., flammable cabinet) | |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat |
Experimental Protocols and Visualizations
Understanding the context in which this compound is used is essential for its proper handling. Below is a typical experimental protocol for its use as an internal standard, along with diagrams illustrating its biological pathway and the experimental workflow.
Experimental Protocol: Quantification of 5-OxoETE using this compound Internal Standard
This protocol outlines the general steps for quantifying endogenous 5-OxoETE in a biological sample (e.g., cell culture supernatant, plasma) using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To an aliquot of your sample (e.g., 500 µL), add a known amount of this compound solution (e.g., 1 ng) to serve as the internal standard.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add four volumes of a suitable organic solvent (e.g., methyl-t-butyl ether) to the sample.
-
Vortex vigorously for 10-15 minutes to ensure thorough mixing.
-
Centrifuge the mixture at a low speed (e.g., 3000 rpm) for 5-10 minutes at 4°C to separate the organic and aqueous phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer containing the lipids to a new, clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% ethanol in hexanes).
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reverse-phase column.
-
Detect and quantify the parent and daughter ions for both endogenous 5-OxoETE and the this compound internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous 5-OxoETE to the peak area of the this compound internal standard.
-
Determine the absolute quantity of 5-OxoETE in the original sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated 5-OxoETE.
-
Mandatory Visualizations
References
Essential Safety and Logistical Information for Handling 5-OxoETE-d7
This document provides comprehensive guidance on the safe handling, operational use, and disposal of 5-OxoETE-d7, a deuterated eicosanoid intended for use as an internal standard in quantitative analysis. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental results.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Category | Description |
| Chemical Hazards | Ethanol (Solvent): Flammable liquid and vapor. Can cause eye irritation. |
| Biological Hazards | 5-OxoETE Moiety: Potent chemoattractant for eosinophils and neutrophils.[1][2] While the deuteration may slightly alter its biological activity, it should be treated as a biologically active substance.[3] Potential effects from exposure include modulation of inflammatory responses. |
| Physical Hazards | Flammability: The ethanol solution is flammable and should be kept away from ignition sources. |
| Health Hazards | Inhalation: May cause respiratory tract irritation. Skin Contact: May cause skin irritation upon prolonged contact. Eye Contact: Can cause serious eye irritation. Ingestion: May be harmful if swallowed. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure. The level of PPE should be appropriate for handling small quantities of a biologically active compound dissolved in a flammable solvent.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the solution. |
| Eye Protection | Safety glasses with side shields or goggles.[4] | To protect eyes from splashes. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a fume hood. | Use a fume hood to minimize inhalation of vapors. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring user safety.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage or leaks.
-
Store the vial upright in a freezer at -80°C for long-term stability.
Preparation of Stock and Working Solutions (Step-by-Step):
-
Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture inside the vial.
-
Inert Atmosphere: For maximum stability, it is recommended to open and handle the compound under an inert gas atmosphere (e.g., argon or nitrogen).
-
Dilution: If further dilution is required, use a gas-tight syringe to withdraw the desired volume of the ethanol solution. Dilute with an appropriate solvent as per your experimental protocol. The compound is soluble in DMF, DMSO, and ethanol.
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing before use.
-
Storage of Aliquots: It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Emergency Procedures
Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Ventilate the area. Contact your institution's environmental health and safety department for assistance.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Unused Material: Dispose of any unused this compound solution in a designated hazardous chemical waste container.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with the compound should be collected in a sealed bag and disposed of as solid chemical waste.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed vial can then be disposed of as regular lab glass waste.
Experimental Protocol: Quantification of 5-OxoETE using this compound Internal Standard by LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous 5-OxoETE in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
To 100 µL of the sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected level of endogenous 5-OxoETE).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Solid Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with 1 mL of 10% methanol in water.
-
Elute the eicosanoids with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution program.
-
Detect and quantify the parent and daughter ions for both endogenous 5-OxoETE and the this compound internal standard using Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis:
-
Calculate the peak area ratio of the endogenous 5-OxoETE to the this compound internal standard.
-
Determine the concentration of endogenous 5-OxoETE in the sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated 5-OxoETE.
Visual Workflow for Safe Handling and Disposal
References
- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
